molecular formula C7H5BrINO B3057310 3-Bromo-4-iodobenzamide CAS No. 791137-23-0

3-Bromo-4-iodobenzamide

Cat. No.: B3057310
CAS No.: 791137-23-0
M. Wt: 325.93
InChI Key: JFHQUNCUTPWALA-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzamide is a benzamide derivative with the molecular formula C7H5BrINO and a molecular weight of 325.93 g/mol . This compound is supplied as a high-purity solid, characterized by its CAS Number 791137-23-0 and the SMILES notation C1=CC(=C(C=C1C(=O)N)Br)I . It is intended For Research Use Only and is not for diagnostic or therapeutic applications. As a dihalogenated benzamide, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both bromine and iodine substituents on the aromatic ring, makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the exploration of more complex chemical entities. Researchers utilize this compound in the design and synthesis of novel molecules for various applications, including the development of potential pharmacological tools . Proper handling and storage under inert atmosphere are recommended to maintain the stability of this air-sensitive material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQUNCUTPWALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311074
Record name Benzamide, 3-bromo-4-iodo-
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Molecular Weight

325.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-23-0
Record name Benzamide, 3-bromo-4-iodo-
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Record name Benzamide, 3-bromo-4-iodo-
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Record name 3-bromo-4-iodobenzamide
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Foundational & Exploratory

Technical Whitepaper: 3-Bromo-4-iodobenzamide – A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a high-value, bifunctional halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical intermediates.[1][2][3] Its core utility lies in the differential reactivity of its two halogen substituents—iodine at the para position and bromine at the meta position relative to the amide group. This electronic and steric differentiation allows for highly chemoselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid construction of unsymmetrical biaryl and heterobiaryl libraries. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

3-Bromo-4-iodobenzamide is a solid, air-sensitive building block.[3][4] Its structure features a primary amide acting as a hydrogen bond donor/acceptor, making it a viable "warhead" or anchor point in protein-ligand interactions, particularly in kinase and PARP inhibitor designs.

PropertyData
CAS Number 791137-23-0
IUPAC Name 3-Bromo-4-iodobenzamide
Molecular Formula C₇H₅BrINO
Molecular Weight 325.93 g/mol
SMILES NC(=O)c1cc(Br)c(I)cc1
InChI Key JFHQUNCUTPWALA-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Predicted LogP ~2.15
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor (Amide)
Structural & Electronic Logic

The molecule's value is defined by the Bond Dissociation Energy (BDE) hierarchy of its substituents.

  • C–I Bond (Position 4): Weakest bond (~65 kcal/mol). Highly susceptible to oxidative addition by Pd(0) catalysts even at low temperatures or with weak ligands.

  • C–Br Bond (Position 3): Stronger bond (~81 kcal/mol). Requires elevated temperatures or specialized electron-rich ligands (e.g., SPhos, XPhos) to react.

  • Amide Group (Position 1): Electron-withdrawing (via resonance and induction), it deactivates the ring towards electrophilic attack but activates the ortho and para positions for nucleophilic aromatic substitution (S_NAr) if strong nucleophiles are used (though cross-coupling is the primary utility).

Part 2: Synthetic Logic & Preparation[7][8]

Preferred Synthetic Route: The Acid Chloride Method

While direct halogenation of benzamide is possible, it often suffers from poor regioselectivity. The most reliable, scalable protocol starts from 3-bromo-4-iodobenzoic acid .

Protocol: Amidation of 3-Bromo-4-iodobenzoic Acid
  • Precursor: 3-Bromo-4-iodobenzoic acid (CAS: 1824093-79-9 or similar).

  • Reagents: Thionyl chloride (

    
    ), Ammonium hydroxide (
    
    
    
    ) or Ammonia gas.
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 3-bromo-4-iodobenzoic acid (1.0 equiv). Add anhydrous DCM (0.2 M concentration).

  • Chlorination: Add

    
     (1.5 equiv) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution ceases.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . The resulting crude acid chloride is used immediately.
    
  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C. Slowly bubble anhydrous

    
     gas through the solution or add aqueous 
    
    
    
    (excess) with vigorous stirring.
  • Workup: A precipitate typically forms. Filter the solid, wash with cold water (to remove

    
    ), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: >85% isolated yield.

Part 3: Reactivity Profile – The "Ladder" Strategy

The core application of 3-bromo-4-iodobenzamide is Sequential Chemoselective Cross-Coupling . This allows researchers to install two different aryl or heteroaryl groups in a specific order, creating complex core scaffolds for drug candidates.

Chemoselectivity Workflow

The reaction logic follows the "Easy-First, Hard-Second" principle.

  • Step 1 (Low Energy): Pd-catalyzed coupling at C–I (Position 4).

  • Step 2 (High Energy): Pd-catalyzed coupling at C–Br (Position 3).

Chemoselectivity cluster_conditions Selectivity Control Start 3-Bromo-4-iodobenzamide (Scaffold) Step1 Step 1: Selective C-I Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, RT Target: Iodine Inter Intermediate: 4-Substituted-3-bromobenzamide Step1->Inter Step2 Step 2: C-Br Coupling (High Temp / Active Ligand) Inter->Step2 Pd(OAc)2, SPhos, 80°C Target: Bromine Final Final Product: 3,4-Diarylbenzamide Step2->Final

Caption: Logical flow of sequential cross-coupling. The C-I bond reacts under mild conditions, preserving the C-Br bond for subsequent functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: Couple a phenyl group to the 4-position (Iodine) without affecting the 3-position (Bromine).

Reagents:

  • Substrate: 3-Bromo-4-iodobenzamide (1.0 equiv)

  • Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Note: Use a "standard" catalyst, avoid highly active Buchwald precatalysts here to prevent over-coupling.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH.

Procedure:

  • Degassing: In a Schlenk tube, combine the benzamide, boronic acid, and base. Evacuate and backfill with Argon (3x).[5]

  • Catalyst Addition: Add

    
     under Argon flow. Add degassed solvent.[5]
    
  • Reaction: Stir at Room Temperature to 40°C . Crucial: Do not reflux. High heat will activate the bromine.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (Iodo) should disappear, converting to the mono-coupled product.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: The product, 4-phenyl-3-bromobenzamide , is isolated. The bromine remains intact for a second coupling (e.g., with a different boronic acid at 80-100°C).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal FBDD starting point because:

  • Low Molecular Weight: <330 Da, allowing room for growth.[3]

  • Vector Control: The ortho relationship of the halogens allows for the construction of constrained rings (e.g., forming a lactam or fused heterocycle) or "twist" biaryls that mimic natural protein binding pockets.

  • Amide Motif: The benzamide group is a privileged structure in medicinal chemistry, often mimicking the adenosine ring of ATP in kinase inhibitors or interacting with the catalytic Ser/Gly residues in proteases.

Case Study Relevance: PARP and Kinase Inhibitors

While 3-bromo-4-iodobenzamide is a raw material, its structural motif (3-substituted-4-arylbenzamide) is homologous to the core pharmacophores found in:

  • PARP Inhibitors: (e.g., Iniparib analogs) where the benzamide creates critical hydrogen bonds with the Gly863 and Ser904 residues of the PARP catalytic domain.

  • BRD4 Inhibitors: Benzamide derivatives are explored as acetyl-lysine mimetics.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Light sensitive – store in amber vials.

References

  • BenchChem. 3-Bromo-4-iodobenzamide Product Analysis and Synthesis Strategies. BenchChem Database. Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromo-4-iodobenzonitrile (Analogous Hazard Data). Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling logic).
  • PubChem. Compound Summary: 3-Bromo-4-iodobenzamide (CID 47183788). National Center for Biotechnology Information. Link

  • ChemicalBook. 4-Iodobenzamide Properties and Melting Point Data. (Reference for analogous physical properties). Link

Sources

3-Bromo-4-iodobenzamide (CAS 791137-23-0): A Technical Guide on Chemoselective Cross-Coupling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic deployment of polyhalogenated building blocks is paramount. 3-Bromo-4-iodobenzamide (CAS 791137-23-0) emerges as a highly versatile, bifunctional scaffold[1]. Featuring both bromine and iodine substituents on an aromatic ring alongside a primary carboxamide group, this molecule offers a programmable platform for sequential, metal-catalyzed cross-coupling reactions[1]. As a Senior Application Scientist, I have structured this guide to dissect the structural mechanics, synthetic pathways, and orthogonal reactivity of this compound, providing drug development professionals with actionable, self-validating protocols.

Physicochemical Profile & Structural Mechanics

Understanding the intrinsic properties of 3-Bromo-4-iodobenzamide is critical for predicting its behavior in complex reaction matrices. The table below summarizes its core quantitative data[1][2][3][4].

PropertyValueSource
CAS Number 791137-23-0ChemScene[2]
Molecular Formula C7H5BrINOPubChemLite[3]
Molecular Weight 325.93 g/mol Benchchem[1]
SMILES Notation O=C(N)C1=CC=C(I)C(Br)=C1ChemScene[2]
Predicted Boiling Point 338.4 ± 32.0 °CMolaid[4]
Predicted Density 2.226 ± 0.06 g/cm³Molaid[4]
LogP (Octanol/Water) 2.1Molaid[4]
Structural Causality & Reactivity Logic

The reactivity of 3-bromo-4-iodobenzamide is governed by the electronic and thermodynamic differences between its substituents:

  • The Carboxamide Group (-CONH2): While typically an ortho/para director in electrophilic aromatic substitution, in this pre-functionalized scaffold, it primarily serves as a hydrogen-bond donor/acceptor, crucial for target protein binding in pharmacological tools[1].

  • Chemoselective Differentiation (C-I vs. C-Br): The crux of this molecule's utility lies in the bond dissociation energy differential. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). This thermodynamic gap dictates the kinetic sequence during palladium-catalyzed oxidative addition[1]. Palladium(0) will selectively insert into the C-I bond first, enabling mono-functionalization at the 4-position without prematurely triggering reactivity at the 3-bromo site[1].

Synthesis & Manufacturing Protocols

The most efficient strategy for synthesizing 3-bromo-4-iodobenzamide involves the amidation of a pre-halogenated carboxylic acid precursor[1]. Direct amidation is thermodynamically unfavorable; therefore, an activation step is required.

SynthesisWorkflow SM 3-Bromo-4-iodobenzoic acid (Starting Material) Act Activation Step Reagent: Oxalyl Chloride / DMF (cat.) Temp: 0°C to RT, 2h SM->Act Int 3-Bromo-4-iodobenzoyl chloride (Reactive Intermediate) Act->Int Amid Amidation Step Reagent: NH4OH (aq) Temp: 0°C to RT, 1h Int->Amid Prod 3-Bromo-4-iodobenzamide (Target Product) Amid->Prod

Synthetic workflow for 3-Bromo-4-iodobenzamide via acyl chloride activation and amidation.

Protocol 1: Synthesis via Acyl Chloride Activation
  • Step 1: Activation. Suspend 3-bromo-4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Dropwise add oxalyl chloride (1.2 eq) at 0°C.

    • Causality: The electron-withdrawing halogens deactivate the carbonyl carbon. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which continuously converts the acid to a highly electrophilic acyl chloride, overcoming the deactivation[1].

  • Step 2: Degassing. Stir at room temperature for 2 hours until CO2 and CO gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Step 3: Amidation. Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). Cool to 0°C. Slowly add aqueous ammonium hydroxide (NH4OH, 28%, 5.0 eq).

    • Causality: Ammonia acts as a potent nucleophile. The excess ammonia neutralizes the generated HCl, driving the reaction forward and preventing the degradation of the product[1].

  • Step 4: Self-Validation System.

    • TLC: Monitor consumption of the starting material (UV active at 254 nm). The amide product will show a lower Rf value due to increased polarity.

    • LC-MS: Confirm the presence of the product peak at m/z 325.9 [M+H]+.

    • NMR: Verify purity via 1H NMR (DMSO-d6), confirming the loss of the broad carboxylic acid proton (~13 ppm) and the appearance of the primary amide NH2 broad singlets around 7.5-8.0 ppm.

Advanced Applications: Programmable Cross-Coupling

3-Bromo-4-iodobenzamide is heavily utilized in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[1]. The orthogonal reactivity allows chemists to "program" the sequential addition of complex functional groups.

CrossCouplingLogic Start 3-Bromo-4-iodobenzamide (Bifunctional Scaffold) Pd_Insert Pd(0) Oxidative Addition (Kinetically favored at C-I) Start->Pd_Insert Mild Conditions Suzuki Suzuki-Miyaura + Aryl Boronic Acid Pd_Insert->Suzuki Sonogashira Sonogashira + Terminal Alkyne Pd_Insert->Sonogashira Buchwald Buchwald-Hartwig + Primary/Secondary Amine Pd_Insert->Buchwald Stage1 4-Substituted-3-bromobenzamide (Mono-functionalized) Suzuki->Stage1 Sonogashira->Stage1 Buchwald->Stage1 Pd2_Insert Second Pd(0) Addition (Requires bulky, electron-rich ligands) Stage1->Pd2_Insert Elevated Temp Stage2 3,4-Disubstituted Benzamide (Complex API Scaffold) Pd2_Insert->Stage2

Chemoselective cross-coupling pathways exploiting the C-I vs. C-Br reactivity differential.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the C-I Bond
  • Step 1: Reagent Assembly. In a Schlenk flask, combine 3-bromo-4-iodobenzamide (1.0 eq), an aryl boronic acid (1.05 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Step 2: Catalyst Addition. Add Pd(PPh3)4 (5 mol%).

    • Causality: Triphenylphosphine is an unhindered ligand that readily facilitates insertion into the highly reactive C-I bond. It is intentionally chosen because it is generally insufficient to activate the C-Br bond at low temperatures, thereby preventing over-reaction[1].

  • Step 3: Solvent & Degassing. Add a degassed mixture of 1,4-Dioxane/H2O (4:1).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which is required for the transmetalation step[1].

  • Step 4: Self-Validation System. Stir at 60°C for 4-6 hours. Monitor via LC-MS. The system validates itself when the mass shifts exclusively to the mono-coupled product. If a di-aryl byproduct appears, the temperature must be lowered in subsequent runs to preserve the kinetic barrier of the C-Br bond.

(Note: For subsequent functionalization at the remaining C-Br bond, the system requires elevated temperatures and bulky, electron-rich phosphine ligands like XPhos or RuPhos to force the more difficult oxidative addition[1].)

References

  • [1] Title: 3-Bromo-4-iodobenzamide|CAS 791137-23-0 - Benchchem | Source: benchchem.com | URL:1

  • [2] Title: 791137-23-0 | 3-Bromo-4-iodobenzamide - ChemScene | Source: chemscene.com | URL: 2

  • [3] Title: 3-bromo-4-iodobenzamide (C7H5BrINO) - PubChemLite | Source: uni.lu | URL: 3

  • [4] Title: 3-Bromo-4-iodobenzamide - CAS号791137-23-0 - 摩熵化学 | Source: molaid.com | URL: 4

Sources

Technical Synthesis Guide: 3-Bromo-4-iodobenzamide

[1]

Strategic Abstract

3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a critical "linchpin" scaffold in drug discovery, particularly for the synthesis of kinase inhibitors (e.g., MEK, ERK pathways). Its value lies in the orthogonal reactivity of its halogen substituents. The iodine atom at C4 is significantly more labile toward oxidative addition (Pd^0) than the bromine at C3. This allows researchers to perform sequential, chemoselective cross-coupling reactions—installing a primary pharmacophore at C4 (via Sonogashira or Suzuki coupling) before modifying the C3 position, all while retaining the amide functionality for later derivatization.

This guide details the most robust synthetic pathway: the Aminobenzoic Acid Route . Unlike direct halogenation of benzamide, which suffers from poor regioselectivity due to competing electronic effects, this route utilizes the strong directing power of the amino group to lock in the substitution pattern early in the synthesis.

Retrosynthetic Analysis

To achieve the specific 1,3,4-substitution pattern without isomer contamination, we rely on the Sandmeyer reaction . The retrosynthetic logic disconnects the final amide bond first, leading to the carboxylic acid. The iodine is installed via diazonium chemistry from an amine, which itself directs the initial bromination.

Pathway Logic:
  • Target: 3-Bromo-4-iodobenzamide.[1][2]

  • Disconnection 1 (Amide): Precursor is 3-Bromo-4-iodobenzoic acid.[2]

  • Disconnection 2 (Iodine): Precursor is 3-Bromo-4-aminobenzoic acid (via Sandmeyer).

  • Disconnection 3 (Bromine): Starting material is 4-Aminobenzoic acid (PABA).

Why this works: In 4-aminobenzoic acid, the amino group (-NH₂) is a strong ortho/para director, while the carboxyl group (-COOH) is a meta director. Both groups cooperatively direct electrophilic substitution to the 3-position (ortho to the amine, meta to the acid), ensuring high regioselectivity during bromination.

RetrosynthesisTarget3-Bromo-4-iodobenzamide(Target)Acid3-Bromo-4-iodobenzoic acid(Key Intermediate)Acid->TargetAmidation(SOCl2 / NH3)Amine3-Bromo-4-aminobenzoic acidAmine->AcidSandmeyer(NaNO2 / KI)Start4-Aminobenzoic acid(PABA)Start->AmineBromination(Br2 / AcOH)

Caption: Retrosynthetic tree demonstrating the sequential installation of halogens utilizing cooperative directing effects.

Detailed Synthetic Pathway[1][4][5][6][7][8][9]

Stage 1: Regioselective Bromination

Reaction: 4-Aminobenzoic acid + Br₂ → 3-Bromo-4-aminobenzoic acid

The amino group activates the ring.[2] To prevent poly-bromination (positions 3 and 5), the reaction temperature must be controlled, or the stoichiometry of bromine carefully managed. Glacial acetic acid is the preferred solvent as it solubilizes the starting material while stabilizing the transition state.

Stage 2: The Sandmeyer Transformation (Iodination)

Reaction: 3-Bromo-4-aminobenzoic acid → [Diazonium Salt] → 3-Bromo-4-iodobenzoic acid

This is the most critical step. The amine is converted to a diazonium salt using sodium nitrite in acid. Subsequent treatment with potassium iodide (KI) effects the substitution.

  • Critical Control Point: Temperature must be kept <5°C during diazotization to prevent decomposition to the phenol (hydrolysis).

  • Iodine Source: Aqueous KI is added to the cold diazonium solution. The reaction is then allowed to warm to drive nitrogen evolution.

Stage 3: Acid Activation and Amidation

Reaction: 3-Bromo-4-iodobenzoic acid + SOCl₂ → Acid Chloride + NH₃(aq) → 3-Bromo-4-iodobenzamide

Direct reaction of the acid with ammonia is inefficient. We first convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate reacts instantly with aqueous ammonia to precipitate the final amide.

Experimental Protocols

Materials & Reagents Table
ReagentRoleEquiv.Notes
4-Aminobenzoic Acid Starting Material1.0Purity >98%
Bromine (Br₂) Electrophile1.05Handle in fume hood; toxic
Acetic Acid (Glacial) Solvent-Anhydrous
Sodium Nitrite (NaNO₂) Diazotization1.1Prepare fresh aq. solution
Potassium Iodide (KI) Nucleophile1.5Dissolve in min. water
Thionyl Chloride (SOCl₂) Chlorinating Agent3.0Excess serves as solvent
Ammonia (28% aq) AmidationExcessKeep cold
Step-by-Step Methodology
Step A: Synthesis of 3-Bromo-4-aminobenzoic Acid
  • Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 15–20°C.

  • Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Note: Maintain temperature below 25°C to avoid dibromination.

  • Stir at room temperature for 2 hours. A precipitate may form.[3][4][5]

  • Pour the mixture into ice water (500 mL). Filter the solid, wash with water, and dry.[6]

  • Yield Expectation: 85–90%.

Step B: Synthesis of 3-Bromo-4-iodobenzoic Acid (Sandmeyer)
  • Suspend the product from Step A (21.6 g, 100 mmol) in water (100 mL) and concentrated HCl (25 mL).

  • Cool the suspension to 0–5°C in an ice/salt bath.

  • Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the internal temp <5°C. Stir for 30 mins to ensure complete diazotization (solution becomes clear/yellowish).

  • Dissolve KI (24.9 g, 150 mmol) in water (50 mL) and cool to 0°C.

  • Add the diazonium solution into the KI solution slowly with vigorous stirring. (Reversing addition can lead to side products).

  • Allow the mixture to warm to room temperature, then heat to 60°C for 30 mins to complete N₂ evolution.

  • Cool, filter the crude solid. Recrystallize from Ethanol/Water.

  • Yield Expectation: 70–80%.

Step C: Synthesis of 3-Bromo-4-iodobenzamide
  • Place 3-bromo-4-iodobenzoic acid (10 g, 30.6 mmol) in a dry flask.

  • Add thionyl chloride (20 mL) and a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases and the solid dissolves.

  • Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield the yellow acid chloride residue.

  • Dissolve the residue in dry THF (30 mL) or Dichloromethane (30 mL).

  • Cool concentrated aqueous ammonia (50 mL) to 0°C in a separate flask.

  • Add the acid chloride solution dropwise to the ammonia with rapid stirring.

  • Stir for 1 hour. The product will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Workflowcluster_0Step 1: Brominationcluster_1Step 2: Sandmeyercluster_2Step 3: AmidationS14-Aminobenzoic AcidS23-Bromo-4-aminobenzoic AcidS1->S2Br2 / AcOH< 25°CS3Diazonium SaltS2->S3NaNO2 / HCl0-5°CS43-Bromo-4-iodobenzoic AcidS3->S4KI (aq)Warm to 60°CS5Acid ChlorideS4->S5SOCl2 / RefluxS63-Bromo-4-iodobenzamide(Final)S5->S6NH3 (aq)

Caption: Operational workflow for the synthesis of 3-Bromo-4-iodobenzamide showing critical intermediates.

Critical Process Parameters (CPP) & Troubleshooting

  • Regioselectivity (Step A): If the temperature exceeds 25°C during bromination, the 3,5-dibromo byproduct will form. This is difficult to separate from the mono-bromo product. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Diazonium Stability (Step B): The diazonium intermediate is thermally unstable. If the solution turns dark/black before KI addition, decomposition has occurred. Maintain strict temperature control (0–5°C).

  • Moisture Sensitivity (Step C): Thionyl chloride reacts violently with water. Ensure all glassware for the acid chloride step is dried. The final amidation is biphasic (organic solvent + aq ammonia); vigorous stirring is essential for yield.

Safety & Compliance

  • Thionyl Chloride: Corrosive and releases HCl/SO₂ gas. Must be used in a well-ventilated fume hood with a scrubber.

  • Bromine: Highly toxic and corrosive liquid. Use proper PPE (gloves, face shield).

  • Diazonium Salts: Potentially explosive if isolated dry. Always handle in solution.

References

  • BenchChem. (2025).[3] Synthesis of 3-Bromo-4-iodobenzamide and Precursors. Retrieved from

  • Organic Syntheses. (1931). p-Iodobenzoic Acid.[4] Org. Synth. 11, 49; Coll. Vol. 1, 159. Retrieved from

  • Zhou, Z., & He, X. (2011).[7] An Efficient and Regioselective Monobromination of Electron-Rich Aromatic Compounds. Synthesis, 2011(02), 207-209.[7] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-4-iodobenzoic acid. Retrieved from

  • Vertex Pharmaceuticals. (2006). Patent WO2006133417: Inhibitors of MEK. (Describes use of halogenated benzamides). Retrieved from

3-Bromo-4-iodobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-4-iodobenzamide, structured for researchers and drug development professionals.

Optimized Scaffold for Chemoselective Cross-Coupling in Medicinal Chemistry

Executive Summary

3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a high-value halogenated benzamide derivative serving as a critical intermediate in the synthesis of polysubstituted aromatic compounds.[1] Its structural uniqueness lies in the presence of two distinct halogen handles—iodine at the para position and bromine at the meta position relative to the amide group. This asymmetry enables sequential chemoselective cross-coupling , allowing medicinal chemists to elaborate the scaffold at the C4 and C3 positions independently. This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in library generation.

Physicochemical Profile

The precise molecular weight and formula are fundamental for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.

ParameterValueTechnical Note
IUPAC Name 3-Bromo-4-iodobenzamide
CAS Number 791137-23-0Unique identifier for regulatory/safety checks.[1][2]
Molecular Formula C₇H₅BrINO
Molecular Weight 325.93 g/mol Average mass.[1][2][3]
Monoisotopic Mass 324.8599 DaEssential for High-Res MS (HRMS) confirmation.
Exact Mass 324.859924Based on ⁷⁹Br and ¹²⁷I isotopes.
Physical State Off-white to pale yellow solidColor variance depends on trace iodine liberation.
Solubility DMSO, DMF, MethanolLimited solubility in water; sparingly soluble in DCM.
pKa (Predicted) ~14-15 (Amide NH)Weakly acidic; deprotonation requires strong bases.
Isotopic Distribution Analysis

For mass spectrometry validation, the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates a characteristic M and M+2 doublet pattern . Iodine is monoisotopic (¹²⁷I).

  • m/z 324.86 (100%) : Contains ⁷⁹Br.

  • m/z 326.86 (97.3%) : Contains ⁸¹Br.

  • Note: This 1:1 doublet is the diagnostic signature for confirming the presence of the bromine atom.

Synthetic Methodologies

While direct halogenation of benzamide is possible, it often suffers from regioselectivity issues due to the competing directing effects of the amide (meta-directing) and existing halogens. The "Gold Standard" protocol utilizes 3-bromo-4-iodobenzoic acid as the precursor to ensure structural integrity.

Protocol A: Acid Chloride Activation (Recommended)

This pathway avoids competitive halogenation by establishing the substitution pattern on the benzoic acid core prior to amide formation.

Reaction Scheme:

  • Activation: 3-Bromo-4-iodobenzoic acid + SOCl₂ (Thionyl Chloride) → Acid Chloride.

  • Amidation: Acid Chloride + NH₃ (aq) or NH₄OH → 3-Bromo-4-iodobenzamide.

Synthesis_Workflow Start 3-Bromo-4-iodobenzoic Acid (Precursor) Activation Activation (SOCl₂, Reflux, 2h) Start->Activation  Step 1 Intermediate Acid Chloride (Intermediate) Activation->Intermediate  -SO₂, -HCl Amidation Amidation (NH₄OH, 0°C to RT) Intermediate->Amidation  Step 2 Product 3-Bromo-4-iodobenzamide (Final Product) Amidation->Product  Precipitation

Figure 1: Step-wise synthesis via acid chloride activation to ensure regiochemical purity.

Experimental Procedure (Self-Validating)
  • Activation: Suspend 10.0 mmol of 3-bromo-4-iodobenzoic acid in 20 mL of anhydrous DCM. Add 1.5 eq of thionyl chloride and a catalytic drop of DMF. Reflux until gas evolution ceases (approx. 2 hours). Evaporate volatiles to obtain the crude acid chloride.

  • Amidation: Dissolve the residue in 10 mL dry THF. Add dropwise to a stirred solution of 28% NH₄OH (excess) at 0°C.

  • Validation: The product precipitates as a white solid. Filter and wash with cold water.

    • Checkpoint: If the filtrate is acidic, wash the solid with sat. NaHCO₃ to remove unreacted benzoic acid.

    • Yield Expectation: >85%.[2][4]

Structural Characterization

To validate the identity of synthesized or purchased batches, compare analytical data against these predicted standards.

1H NMR (400 MHz, DMSO-d₆)

The aromatic region will display a specific splitting pattern due to the 1,3,4-substitution.

  • δ 8.21 (d, J=2.0 Hz, 1H): H2 proton. Isolated between Amide and Br.[2][4] Shows small meta-coupling.

  • δ 8.05 (d, J=8.2 Hz, 1H): H5 proton. Ortho to Iodine. Deshielded by I and Br.

  • δ 7.65 (dd, J=8.2, 2.0 Hz, 1H): H6 proton. Ortho to Amide.

  • δ 8.10, 7.50 (br s, 2H): Amide NH₂ protons. Broad due to quadrupole broadening and H-bonding.

Applications: Chemoselective Cross-Coupling

The core utility of 3-Bromo-4-iodobenzamide in drug discovery is the reactivity differential between the C-I and C-Br bonds.

  • Bond Dissociation Energy (BDE): C-I (~65 kcal/mol) < C-Br (~81 kcal/mol).

  • Mechanistic Implication: Palladium(0) catalysts undergo oxidative addition to the C-I bond significantly faster than the C-Br bond.[5]

Strategic Workflow

Researchers can exploit this to attach two different functional groups (R¹ and R²) sequentially.

  • Step 1 (C-I Selective): Perform Suzuki-Miyaura or Sonogashira coupling at low temperature (RT to 40°C) using mild catalysts (e.g., Pd(PPh₃)₄). The Bromine remains intact.[6]

  • Step 2 (C-Br Activation): Perform a second coupling on the brominated intermediate using more active conditions (e.g., Pd(dppf)Cl₂, higher heat, or specialized ligands like XPhos).

Chemoselectivity Core 3-Bromo-4-iodobenzamide (C-I and C-Br active) Step1 Step 1: C-I Selective Coupling (Pd(0), Mild Base, <40°C) Core->Step1  Fast Oxidative Addition Intermed Intermediate Scaffold (R¹ at Pos 4, Br at Pos 3) Step1->Intermed Step2 Step 2: C-Br Coupling (Pd(II), Strong Base, >80°C) Intermed->Step2  Slower Oxidative Addition Final Di-Functionalized Library (R¹ at Pos 4, R² at Pos 3) Step2->Final

Figure 2: Sequential functionalization strategy exploiting halogen reactivity differences.

Safety and Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Light sensitive. Store in amber vials. Iodine-containing compounds can degrade to release free iodine (discoloration) upon prolonged light exposure.

  • Handling: Use standard PPE. Perform synthesis in a fume hood to avoid inhalation of acid chloride vapors or ammonia.

References

  • PubChem. 3-Bromo-4-iodobenzamide Compound Summary. National Center for Biotechnology Information. Accessed March 2026. [Link]

  • Chemical Reviews. Site-Selective Cross-Coupling of Polyhalogenated Arenes. American Chemical Society, 2021. (Contextual grounding for chemoselectivity protocols). [Link]

Sources

Structural Elucidation, IUPAC Nomenclature, and Synthetic Utility of 3-Bromo-4-iodobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

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Visualizing the Synthesis

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Executive Summary

In the realm of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, polyhalogenated aromatic building blocks are indispensable. 3-Bromo-4-iodobenzamide (CAS: 791137-23-0) serves as a premier example of a dual-electrophile scaffold. This technical whitepaper deconstructs the structural logic behind its IUPAC nomenclature, details a self-validating synthetic protocol for its preparation, and explores the causality behind its orthogonal reactivity in palladium-catalyzed cross-coupling reactions.

By exploiting the thermodynamic differences between carbon-halogen bonds, researchers can utilize this compound to construct highly functionalized, sterically demanding molecular architectures.

IUPAC Nomenclature & Structural Logic

The systematic naming of organic molecules ensures absolute structural clarity across global research environments. The name "3-bromo-4-iodobenzamide" is derived using the strict hierarchical rules established in the [1].

Principal Functional Group Priority

According to IUPAC seniority rules, the carboxamide group (–CONH₂) takes precedence over both alkyl groups and halogen substituents. Therefore, the parent structure is benzamide . The carbon atom of the aromatic ring directly attached to the carboxamide group is unequivocally assigned as C-1 .

The Lowest Locant Rule

With C-1 established, the benzene ring must be numbered to provide the lowest possible locants for the remaining substituents (bromine and iodine).

  • Path A (Clockwise): Numbering towards the bromine atom assigns the halogens to positions 3 and 4, yielding the locant set (1, 3, 4) .

  • Path B (Counter-clockwise): Numbering towards the iodine atom assigns the halogens to positions 4 and 5, yielding the locant set (1, 4, 5) .

Comparing the sets at the first point of difference, 3 is lower than 4 . Thus, Path A is the only valid numbering scheme.

Alphabetical Ordering

Substituents are listed alphabetically as prefixes regardless of their numerical locants. "Bromo" precedes "Iodo". Combining these rules yields the final preferred IUPAC name (PIN): 3-bromo-4-iodobenzamide .

IUPAC_Logic Start Identify Principal Group: Carboxamide (-CONH2) Parent Determine Parent Structure: Benzamide Start->Parent Numbering Apply Lowest Locant Rule: C-1 at Amide Attachment Parent->Numbering PathA Path A: 1, 3, 4 (Valid) Numbering->PathA Clockwise PathB Path B: 1, 4, 5 (Invalid) Numbering->PathB Counter-clockwise Alphabetical Alphabetize Substituents: Bromo before Iodo PathA->Alphabetical Final Final IUPAC Name: 3-Bromo-4-iodobenzamide Alphabetical->Final

Figure 1: Logical decision tree for the IUPAC nomenclature of 3-bromo-4-iodobenzamide.

Physicochemical Profile

Understanding the physical and thermodynamic properties of 3-bromo-4-iodobenzamide is critical for predicting its behavior in organic synthesis and purification workflows. Data is aggregated from commercial chemical databases [2][3].

PropertyValueStructural / Mechanistic Significance
CAS Number 791137-23-0Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₅BrINOContains two distinct heavy halogens, visible as distinct isotopic clusters in Mass Spectrometry (M, M+2).
Molecular Weight 325.93 g/mol High molecular weight relative to carbon count due to heavy halogens.
SMILES O=C(N)C1=CC=C(I)C(Br)=C1Machine-readable structural representation for cheminformatics.
LogP (Predicted) ~2.1Moderate lipophilicity; soluble in polar aprotic solvents (DMF, THF) but easily precipitated in aqueous workups.
C-I BDE ~65 kcal/molWeakest bond; primary site for oxidative addition.
C-Br BDE ~81 kcal/molStronger bond; remains intact during mild C-I functionalization.

Experimental Protocols: Chemical Synthesis

The synthesis of 3-bromo-4-iodobenzamide is typically achieved via the amidation of its corresponding carboxylic acid precursor. Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable at room temperature. To bypass this energetic barrier, the protocol below utilizes an acyl chloride intermediate, which drives the reaction forward both enthalpically (forming a strong amide bond) and entropically (releasing HCl and SO₂ gases).

Step-by-Step Methodology

Step 1: Acid Activation (Acyl Chloride Formation)

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-4-iodobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic species that drastically accelerates the conversion of the carboxylic acid compared to uncatalyzed SOCl₂.

  • Reagent Addition: Cool the mixture to 0 °C and dropwise add thionyl chloride (SOCl₂, 1.5 eq).

  • Reaction: Warm the reaction to room temperature and stir for 2-4 hours.

    • Self-Validation: To monitor progress, quench a 10 µL reaction aliquot in 1 mL of methanol. TLC analysis should show the complete disappearance of the baseline acid and the appearance of the corresponding methyl ester.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and DCM, yielding crude 3-bromo-4-iodobenzoyl chloride.

Step 2: Amidation 6. Solvation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C. 7. Nucleophilic Attack: Slowly add aqueous ammonia (NH₄OH, 28%, 5.0 eq).

  • Causality: A large excess of ammonia is required because it acts as both the nucleophile and the base. It neutralizes the HCl byproduct, preventing the protonation of the incoming ammonia, which would otherwise halt the reaction.

  • Completion: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. The basic wash ensures that any unreacted carboxylic acid (from acyl chloride hydrolysis) is deprotonated and partitioned into the aqueous waste. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford high-purity 3-bromo-4-iodobenzamide.

Synthesis_Workflow SM Starting Material 3-Bromo-4-iodobenzoic acid Reagent1 Step 1: Activation SOCl2, DMF (cat.) CH2Cl2, 0°C to RT SM->Reagent1 Intermediate Intermediate 3-Bromo-4-iodobenzoyl chloride Reagent1->Intermediate Reagent2 Step 2: Amidation NH3 (aq) 0°C, 2h Intermediate->Reagent2 Product Target Compound 3-Bromo-4-iodobenzamide Reagent2->Product

Figure 2: Two-step synthetic workflow for 3-bromo-4-iodobenzamide via an acyl chloride.

Orthogonal Reactivity in Drug Discovery

The true value of 3-bromo-4-iodobenzamide in medicinal chemistry lies in its capacity for orthogonal cross-coupling . When designing complex APIs, chemists frequently need to attach two different functional groups to adjacent carbons on an aromatic ring.

The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

The chemoselectivity of this process is directly governed by the Bond Dissociation Energy (BDE) [4].

  • The C-I bond has a BDE of approximately 65 kcal/mol .

  • The C-Br bond has a BDE of approximately 81 kcal/mol .

Because the C-I bond is significantly weaker, a Pd(0) catalyst will insert into the C-I bond at the 4-position rapidly at room temperature or under mild heating. By strictly controlling the stoichiometry of the coupling partner (e.g., using exactly 1.0 equivalent of a boronic acid), the reaction can be halted after the iodine is replaced, leaving the bromine at the 3-position completely untouched.

Subsequently, a second, more forcing cross-coupling reaction (requiring higher temperatures or a more electron-rich phosphine ligand) can be executed to functionalize the remaining C-Br bond.

Orthogonal_Reactivity Core 3-Bromo-4-iodobenzamide (Dual Electrophile) Step1 Pd-Catalyzed Coupling 1 (Suzuki-Miyaura) Targets C-I bond Core->Step1 Fast Oxidative Addition (C-I BDE ~65 kcal/mol) Intermediate 3-Bromo-4-arylbenzamide (Mono-coupled Intermediate) Step1->Intermediate Step2 Pd-Catalyzed Coupling 2 (Buchwald-Hartwig) Targets C-Br bond Intermediate->Step2 Slower Oxidative Addition (C-Br BDE ~81 kcal/mol) Final 3,4-Disubstituted Benzamide (Complex API Scaffold) Step2->Final

Figure 3: Orthogonal cross-coupling pathways exploiting C-I and C-Br bond dissociation.

Conclusion

3-Bromo-4-iodobenzamide is far more than a simple aromatic derivative; it is a highly engineered synthetic node. Its IUPAC nomenclature strictly dictates its structural identity, prioritizing the amide functionality while minimizing the locants of its halogens. Synthetically, it can be reliably accessed via acyl chloride activation, and its true utility is unlocked through the exploitation of the thermodynamic BDE gap between its iodine and bromine substituents. For drug development professionals, mastering the orthogonal reactivity of such dihalogenated scaffolds is a prerequisite for the efficient assembly of next-generation therapeutics.

References

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: Queen Mary University of London (IUPAC Blue Book) URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: National Institutes of Health (PMC) URL: [Link]

The Strategic Role of 3-Bromo-4-iodobenzamide in Modern Medicinal Chemistry: Synthesis, Orthogonal Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rapid exploration of chemical space relies heavily on "programmable" molecular scaffolds. 3-Bromo-4-iodobenzamide (CAS 791137-23-0) represents a premier example of such a scaffold. Rather than being a therapeutic end-product with a traditional clinical "discovery" history, its genesis lies in the evolution of synthetic methodologies—specifically, the demand for dihalogenated building blocks that enable iterative, highly controlled transition-metal-catalyzed cross-coupling[1]. This whitepaper explores the thermodynamic principles, physicochemical properties, and self-validating synthetic protocols that make 3-Bromo-4-iodobenzamide an indispensable tool for structure-activity relationship (SAR) optimization.

Historical Context: The Evolution of Programmable Scaffolds

The history of 3-Bromo-4-iodobenzamide is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Early medicinal chemistry relied on simple, mono-functionalized precursors, which required lengthy, linear synthetic routes and extensive use of protecting groups.

As the demand for complex, trisubstituted aromatic pharmacophores grew, chemists recognized the need for scaffolds possessing multiple reactive handles with distinct kinetic profiles[1]. The "discovery" and subsequent commercialization of 3-Bromo-4-iodobenzamide provided a solution: a stable benzene ring equipped with an activating carboxamide group (-CONH₂) and two specifically positioned, deactivating halogens (bromine and iodine)[1]. This specific arrangement allows researchers to sequentially construct complex molecules without the need for intermediate purification or re-functionalization.

Physicochemical Profiling

Understanding the physical and electronic properties of 3-Bromo-4-iodobenzamide is critical for predicting its behavior in solution and optimizing reaction conditions. The carboxamide group acts as an activating ortho/para-director, while the halogens act as deactivating groups, creating a unique electronic push-pull system across the aromatic ring[1].

The quantitative data defining this scaffold is summarized in Table 1 below.

Table 1: Physicochemical and Structural Properties of 3-Bromo-4-iodobenzamide

PropertyValueReference
CAS Number 791137-23-0[1],[2]
Molecular Formula C₇H₅BrINO[1],[3]
Molecular Weight 325.93 g/mol [1],[2]
Monoisotopic Mass 324.8599 Da[4]
Predicted Boiling Point 338.4 ± 32.0 °C[5]
Predicted Density 2.226 ± 0.06 g/cm³[5]
Predicted XLogP 2.1[5],[4]
SMILES Notation C1=CC(=C(C=C1C(=O)N)Br)I[1],[2]

The Thermodynamics of Orthogonal Reactivity (Causality)

The true value of 3-Bromo-4-iodobenzamide lies in its orthogonal reactivity —the ability to selectively react at one functional group while leaving another identical or similar group intact.

The Causality Behind the Selectivity: In transition-metal-mediated cross-coupling, the rate-limiting step is typically the oxidative addition of the low-valent metal (e.g., Pd⁰) into the carbon-halogen bond. The kinetics of this step are directly governed by the bond dissociation energy (BDE) of the respective C-X bonds[6].

  • The C-I bond has a BDE of approximately 64 kcal/mol [7].

  • The C-Br bond has a significantly higher BDE of approximately 81 kcal/mol [7].

  • (For context, the C-Cl bond sits at ~95 kcal/mol[7]).

Because of this ~17 kcal/mol energetic differential, a palladium catalyst will preferentially and rapidly insert into the weaker C-I bond at room temperature or under mild heating[8],[6]. This allows the chemist to perform a highly selective coupling at the iodine position (C4), yielding an intermediate where the C-Br bond (C3) remains completely unreacted and ready for a secondary, harsher coupling step[6].

OrthogonalCoupling A 3-Bromo-4-iodobenzamide (Dual Halogen Scaffold) B Pd(PPh3)4, CuI, RT Alkyne, Amine Base A->B Step 1: Sonogashira (Targets C-I) C C-I Functionalized Intermediate (C-Br Intact) B->C Mild Conditions D Pd(dppf)Cl2, 80°C Boronic Acid, K2CO3 C->D Step 2: Suzuki (Targets C-Br) E Fully Functionalized Complex Pharmacophore D->E Harsher Conditions

Sequential orthogonal cross-coupling exploiting C-I vs. C-Br bond dissociation energies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and integrated quality control checkpoints.

De Novo Synthesis of 3-Bromo-4-iodobenzamide

The most reliable method for synthesizing this scaffold is via the amidation of a pre-halogenated carboxylic acid precursor[1].

Causality of Reagent Choice: Carboxylic acids are inherently poor electrophiles. Direct amidation requires extreme heat, which risks thermal degradation of the carbon-halogen bonds. By first converting 3-bromo-4-iodobenzoic acid to an acyl chloride using thionyl chloride (SOCl₂), the activation energy for nucleophilic acyl substitution is drastically lowered, allowing the subsequent amidation to proceed rapidly at 0°C[1].

Step-by-Step Methodology:

  • Activation: Suspend 3-bromo-4-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 equiv) at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 40°C in DCM) for 2-3 hours under an inert argon atmosphere until gas evolution (HCl, SO₂) ceases.

  • In-Process Validation (TLC): Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid baseline spot and the formation of a higher Rf methyl ester spot confirms full conversion to the acyl chloride.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield crude 3-bromo-4-iodobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool the flask to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and limits the formation of unwanted secondary amides.

  • Nucleophilic Attack: Slowly add aqueous ammonia (NH₃, 28%, 5.0 equiv) dropwise. Stir for 1 hour, allowing the reaction to naturally warm to room temperature.

  • Workup & Final Validation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Validate the final product via LC-MS. The mass spectrum must show an[M+H]⁺ peak at exactly 325.86 m/z [4], accompanied by a distinct 1:1 isotopic M/M+2 doublet characteristic of a single bromine atom, confirming the halogens were not degraded during synthesis.

Synthesis A 3-Bromo-4-iodobenzoic Acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 40°C A->B Activation C 3-Bromo-4-iodobenzoyl Chloride (Activated Intermediate) B->C - HCl, - SO2 D Aqueous Ammonia (NH3) THF, 0°C to RT C->D Nucleophilic Attack E 3-Bromo-4-iodobenzamide (Target Scaffold) D->E Amidation

Stepwise synthesis of 3-Bromo-4-iodobenzamide via acyl chloride activation.

Application: Sequential Cross-Coupling Workflow

Once synthesized, the scaffold is deployed in SAR studies to build complex molecules.

Step 1: Selective C-I Functionalization (Sonogashira Coupling)

  • Charge a Schlenk flask with 3-Bromo-4-iodobenzamide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Purge with Argon. Add degassed triethylamine (TEA) and a terminal alkyne (1.1 equiv).

  • Stir at room temperature for 4 hours. Causality: The 64 kcal/mol BDE of the C-I bond allows oxidative addition at 25°C, whereas the 81 kcal/mol C-Br bond remains inert[7],[6].

  • Validation: LC-MS will show the addition of the alkyne mass minus iodine, but the isotopic bromine doublet will remain strictly intact.

Step 2: Subsequent C-Br Functionalization (Suzuki Coupling)

  • Isolate the intermediate from Step 1.

  • Charge a new flask with the intermediate, an aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and K₂CO₃ (3.0 equiv) in a 1,4-dioxane/water mixture.

  • Heat to 80°C for 12 hours. Causality: The elevated thermal energy overcomes the higher activation barrier required to cleave the 81 kcal/mol C-Br bond[7].

Conclusion

3-Bromo-4-iodobenzamide is a triumph of rational chemical design over serendipity. By bridging the gap between fundamental thermodynamic principles (bond dissociation energies) and practical synthetic applications, it serves as a robust, programmable scaffold. Its orthogonal reactivity empowers drug development professionals to rapidly iterate through chemical space, making it an invaluable asset in the modern medicinal chemist's toolkit.

References

  • 3-bromo-4-iodobenzamide (C7H5BrINO) - PubChemLite . Université du Luxembourg. Available at:[Link]

  • 3-Bromo-4-iodobenzamide - CAS号791137-23-0 - 摩熵化学 . Molaid. Available at: [Link]

  • C7H5BrINO - Explore - PubChemLite . Université du Luxembourg. Available at: [Link]

  • Photocyclization of aryl halides. Part I. 5-(2-Halogenophenyl)-1,3-diphenylpyrazoles; homolytic fission assisted by radical comp . Canadian Science Publishing. Available at: [Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines . MDPI. Available at: [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action of 3-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Drug Discovery & Development Professionals

Author's Foreword

As scientists and researchers, we are often faced with novel chemical entities that present both a challenge and an opportunity. 3-Bromo-4-iodobenzamide is one such molecule. While its synthesis is well-defined and it serves as a versatile building block in medicinal chemistry, its specific biological mechanism of action remains largely uncharted territory in publicly accessible literature.[1][2] This guide, therefore, deviates from a traditional review of established facts. Instead, it serves as a strategic roadmap—a comprehensive, hypothesis-driven plan for a research team tasked with uncovering the biological function and therapeutic potential of this compound. We will proceed from the known activities of structurally related molecules to build a logical framework for investigation, detailing the precise experimental steps required to transform the unknown into the understood.

Foundational Analysis: What the Structure Suggests

The molecular architecture of 3-Bromo-4-iodobenzamide provides the initial clues for our investigation. It belongs to the broad class of substituted benzamides, a scaffold known for a remarkable diversity of pharmacological activities.[3] The presence of both bromine and iodine atoms suggests potential for specific halogen bonding interactions and makes the molecule a candidate for use in various cross-coupling reactions for further derivatization.[1][4] Our strategy will be to explore potential mechanisms of action inspired by analogous compounds.

Hypothesized Areas of Biological Activity:

  • Neuromodulatory Effects: Many substituted benzamides are known to interact with dopamine receptors, acting as antipsychotic agents.[5][6]

  • Anti-inflammatory Action: A significant number of benzamide derivatives have been synthesized and tested as anti-inflammatory agents, some with preferential inhibition of cyclooxygenase (COX) enzymes.[7]

  • Enzyme Inhibition: The benzamide core is a common feature in various enzyme inhibitors, including cholinesterases, which are relevant in neurodegenerative diseases.[3]

  • Cytoprotective & Antioxidant Pathways: Structurally related bromophenols have demonstrated potent protective effects against oxidative stress by modulating key signaling pathways like Nrf2/HO-1 and Akt.[8][9]

This guide will outline a phased experimental approach to systematically test these hypotheses.

Phase I: Broad Phenotypic Screening & Cytotoxicity Assessment

Before investigating specific molecular targets, it is crucial to understand the compound's general effect on living cells. The primary objective of this phase is to determine the concentration range at which 3-Bromo-4-iodobenzamide exhibits biological activity and to identify any overt cytotoxicity.

Experimental Protocol: Cell Viability and Cytotoxicity Assay

This protocol uses a panel of cell lines to establish a dose-response profile. The choice of cell lines should reflect the hypothesized areas of activity (e.g., neuronal cells, macrophages, and a standard cancer cell line).

Methodology:

  • Cell Plating: Seed selected cell lines (e.g., SH-SY5Y for neuronal effects, RAW 264.7 for inflammation, HeLa for general cytotoxicity) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-4-iodobenzamide in DMSO. Create a series of 2x working dilutions in cell culture medium, ranging from 200 µM to 1 nM.

  • Dosing: Treat the cells with the serial dilutions of the compound. Include a vehicle-only (DMSO) control and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue) or perform an MTT assay. Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Causality and Interpretation: This initial screen is critical. It establishes the therapeutic window of the compound. If significant cytotoxicity is observed at low concentrations, the subsequent mechanistic studies must be conducted at non-toxic doses to ensure the observed effects are not simply a result of cell death.

Data Presentation:

Cell LineTreatment DurationIC50 (µM)
SH-SY5Y48h[Hypothetical Value]
RAW 264.748h[Hypothetical Value]
HeLa48h[Hypothetical Value]

Phase II: Hypothesis-Driven Mechanistic Deep Dive

Based on the results from Phase I, we will now investigate the most promising hypotheses using targeted assays. The following workflows are designed to run in parallel.

Workflow A: Investigating Neuromodulatory Properties

This workflow tests the hypothesis that 3-Bromo-4-iodobenzamide acts on dopamine receptors, a known mechanism for many substituted benzamides.[6]

Workflow Diagram:

cluster_0 Hypothesis: Dopamine Receptor Modulator A Dopamine Receptor Binding Assay (Radioligand Displacement) B Functional Assay (cAMP Measurement) A->B C Assess Agonist vs. Antagonist Activity B->C

Caption: Workflow to test for dopaminergic activity.

Key Experiment: Radioligand Displacement Assay

  • Objective: To determine if 3-Bromo-4-iodobenzamide can displace a known ligand from dopamine D2 or D3 receptors.

  • Methodology:

    • Use cell membranes prepared from cells overexpressing human D2 or D3 receptors.

    • Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., ³H-spiperone).[6]

    • Add increasing concentrations of 3-Bromo-4-iodobenzamide.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) from the resulting competition curve.

Workflow B: Investigating Anti-Inflammatory Effects

This workflow explores the potential for the compound to inhibit COX enzymes, a mechanism shared by some anti-inflammatory benzamides.[7]

Key Experiment: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To directly measure the inhibitory activity of 3-Bromo-4-iodobenzamide against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Add purified COX-1 or COX-2 enzyme to wells containing a heme cofactor.

    • Add varying concentrations of 3-Bromo-4-iodobenzamide or a known inhibitor (e.g., Indomethacin).[7]

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of Prostaglandin G2 via the kit's detection method.

    • Calculate IC50 values for both enzymes to determine potency and selectivity.

Workflow C: Investigating Antioxidant Pathway Modulation

This workflow is inspired by the activity of the related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB), which protects cells via the Nrf2/HO-1 pathway.[9]

Workflow Diagram:

cluster_1 Hypothesis: Nrf2/HO-1 Pathway Activator A Treat Cells (e.g., Keratinocytes) with 3-Bromo-4-iodobenzamide B Western Blot Analysis A->B E Functional Outcome: ROS Scavenging Assay A->E C Measure Nuclear Translocation of Nrf2 B->C D Measure Upregulation of HO-1 Protein B->D

Caption: Workflow to test for Nrf2 pathway activation.

Key Experiment: Western Blot for Nrf2 Activation and HO-1 Expression

  • Objective: To determine if the compound leads to the nuclear translocation of Nrf2 and subsequent expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).

  • Methodology:

    • Treat a suitable cell line (e.g., HaCaT keratinocytes) with a non-toxic concentration of 3-Bromo-4-iodobenzamide for various time points (e.g., 2, 6, 12, 24 hours).[9]

    • Perform nuclear and cytoplasmic fractionation of cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against Nrf2, HO-1, and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

    • Incubate with secondary antibodies and visualize the bands using chemiluminescence.

    • Interpretation: An increase in Nrf2 in the nuclear fraction and a time-dependent increase in total HO-1 protein would support this hypothesis.

Phase III: Unbiased Target Identification

If the hypothesis-driven approaches in Phase II do not yield a clear mechanism, or if a novel activity is suspected, an unbiased approach is warranted. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify direct protein targets of a compound within a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (our compound) to its target protein typically stabilizes the protein, increasing its resistance to heat-induced denaturation.

Workflow Diagram:

cluster_2 CETSA Workflow A Treat Intact Cells (Vehicle vs. Compound) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins C->D E Protein Identification (Mass Spectrometry) D->E

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 3-Bromo-4-iodobenzamide in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid diversification of core scaffolds is paramount. 3-Bromo-4-iodobenzamide (CAS 791137-23-0) serves as a highly privileged, dihalogenated linchpin that enables the construction of complex biaryl and heterobiaryl architectures. Featuring both bromine and iodine substituents on a primary benzamide ring, this building block is specifically designed for orthogonal, metal-catalyzed cross-coupling reactions[1].

As a Senior Application Scientist, I frequently observe that the bottleneck in synthesizing polyfunctional APIs is the reliance on laborious protection and deprotection sequences. By leveraging the inherent thermodynamic and kinetic differentials between the C–I and C–Br bonds, researchers can execute programmable, sequential functionalizations. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the chemoselective functionalization of 3-bromo-4-iodobenzamide.

Mechanistic Rationale: Exploiting Halogen Orthogonality

The fundamental challenge in utilizing dihalogenated arenes is achieving "haloselective" cross-coupling[2]. The success of 3-bromo-4-iodobenzamide relies on the significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol).

During the oxidative addition step of the palladium catalytic cycle, the electron-rich Pd(0) species inserts into the weaker C–I bond orders of magnitude faster than the C–Br bond.

  • Step 1 (C4-Position): By selecting a catalyst with moderate electron density, such as [Pd(PPh3)4], and maintaining mild thermal conditions (60 °C), oxidative addition is strictly limited to the C–I bond. The chemoselectivity of the Suzuki-Miyaura coupling on this compound is entirely dictated by this higher C-I reactivity[1].

  • Step 2 (C3-Position): Once the C4 position is arylated, the remaining C–Br bond can be activated. This requires a catalyst system with a more electron-rich, bidentate ligand—such as Pd(dppf)Cl2—and elevated temperatures (100 °C) to overcome the higher activation energy barrier of the C–Br bond.

Furthermore, the transmetalation pathway taken depends heavily on the specific boron species and the base employed[3]. Selecting the correct biphasic solvent system ensures optimal base solubility, which is critical for forming the reactive tetrahedral boronate complex required for efficient transmetalation.

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed as self-validating systems. In synthetic chemistry, assuming a reaction has proceeded as drawn is a critical error; therefore, built-in analytical checkpoints are integrated into the workflow to guarantee structural integrity at every stage.

Protocol A: Chemoselective C4-Arylation (Suzuki-Miyaura)

Objective: Selectively couple an arylboronic acid at the C4 (iodine) position while leaving the C3 (bromine) position completely intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-Bromo-4-iodobenzamide (1.0 mmol, 325.9 mg), the desired arylboronic acid (1.05 mmol), and Na2CO3 (2.0 mmol, 212 mg).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v, 10 mL).

    • Causality: The biphasic nature of this solvent system is critical. It ensures the dissolution of both the organic linchpin and the inorganic base, facilitating the transmetalation step of the boronate pathway[3].

  • Catalyst Introduction: Under a strict argon atmosphere, add Pd(PPh3)4 (0.05 mmol, 57.8 mg).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) provides sufficient electron density to cleave the C–I bond but lacks the nucleophilicity required to prematurely activate the C–Br bond at mild temperatures.

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Self-Validation Checkpoint (Crucial): Analyze the crude mixture via LC-MS. The reaction is deemed successful only if the starting material peak (m/z 325.9) has disappeared and the new product mass exhibits a strict 1:1 isotopic doublet (M and M+2) . This isotopic signature is the definitive proof that the bromine atom remains unreacted. If a singlet mass is observed, undesired over-coupling has occurred due to poor temperature control.

Protocol B: Divergent C3-Functionalization

Objective: Functionalize the remaining C3 position of the intermediate to yield a fully substituted 3,4-diarylbenzamide scaffold.

  • Preparation: To a clean reaction vial, add the isolated 3-bromo-4-arylbenzamide intermediate from Protocol A (1.0 mmol), a divergent (hetero)arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.10 mmol, 73 mg).

    • Causality: The bidentate dppf ligand significantly increases the electron density at the palladium center and widens the bite angle, lowering the activation energy required to break the stronger, sterically hindered C–Br bond.

  • Reaction: Stir the mixture at 100 °C for 12 hours. The use of optimized thermal heating fulfills the requirement for efficient cross-coupling of more recalcitrant bonds[4].

  • Self-Validation Checkpoint: LC-MS analysis must show the complete disappearance of the brominated isotopic doublet. The emergence of a single, unified mass peak confirms the successful substitution of the bromine atom and the completion of the orthogonal synthesis.

Quantitative Data & Condition Optimization

To aid in experimental design, the following table summarizes the optimized parameters and expected quantitative outcomes for the orthogonal functionalization of 3-bromo-4-iodobenzamide.

Reaction StepTarget BondCatalyst SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)Chemoselectivity
Step 1 (C4) C–IPd(PPh3)4 (5 mol%)Na2CO3 (2.0 eq)Toluene/EtOH/H2O6088 - 94>99% (C-I specific)
Step 2 (C3) C–BrPd(dppf)Cl2 (10 mol%)K3PO4 (3.0 eq)1,4-Dioxane/H2O10082 - 89N/A (Complete)

Pathway Visualization

The logical flow of the orthogonal cross-coupling strategy is mapped below, highlighting the sequential activation of the halogen bonds.

OrthogonalCoupling Start 3-Bromo-4-iodobenzamide (CAS: 791137-23-0) Intermediate 3-Bromo-4-arylbenzamide (Mono-coupled) Start->Intermediate Step 1: C-I Activation Pd(PPh3)4, 60°C Chemoselective Product 3,4-Diarylbenzamide (API Scaffold) Intermediate->Product Step 2: C-Br Activation Pd(dppf)Cl2, 100°C Divergent Coupling

Orthogonal cross-coupling workflow exploiting the differential reactivity of C-I and C-Br bonds.

References

  • Title: Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI (Molecules) URL: [Link]

Sources

Application Notes: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-iodobenzamide for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] Dihalo-substituted aromatic compounds, such as 3-Bromo-4-iodobenzamide, are valuable building blocks that allow for sequential, site-selective functionalization to create diverse molecular architectures.[5]

This application note provides a detailed protocol and technical guidance for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-4-iodobenzamide. By leveraging the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this protocol enables the selective formation of a biaryl linkage at the 4-position, leaving the bromine atom intact for subsequent transformations.[6][7]

Mechanistic Rationale for Chemoselectivity

The success of a chemoselective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the organohalide to the Pd(0) complex.[8] The reactivity of the aryl halide in this step is inversely proportional to the carbon-halogen bond dissociation energy. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br >> C-Cl [1][8]

The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst compared to the stronger C-Br bond.[6] This significant difference in reactivity allows for carefully controlled reaction conditions that favor the exclusive cleavage of the C-I bond, leading to the selective formation of the desired product. By optimizing parameters such as temperature, reaction time, and the choice of catalyst and base, the competing reaction at the C-Br bond can be effectively minimized.[6][9]

A general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL Ar-Pd(II)-X L_n OxAdd->ArPdXL Transmetalation Transmetalation ArPdXL->Transmetalation [Ar'B(OH)_3]^- ArPdArL Ar-Pd(II)-Ar' L_n Transmetalation->ArPdArL ReductiveElim Reductive Elimination ArPdArL->ReductiveElim ReductiveElim->Pd0 Product Ar-Ar' ReductiveElim->Product ArX Ar-X BoronicAcid Ar'B(OH)_2 Boronate [Ar'B(OH)_3]^- BoronicAcid->Boronate Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 3-Bromo-4-iodobenzamide

This protocol details the selective coupling of an arylboronic acid at the iodo position of 3-Bromo-4-iodobenzamide.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product reactant1 3-Bromo-4-iodobenzamide catalyst Pd Catalyst reactant2 Ar-B(OH)₂ product 4-Aryl-3-bromobenzamide catalyst->product base Base solvent Solvent

Caption: General reaction scheme for the selective Suzuki coupling.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-iodobenzamide≥98%Commercial Source
Arylboronic Acid≥98%Commercial Sourcee.g., Phenylboronic acid
Palladium Catalyste.g., Pd(PPh₃)₄ or PdCl₂(dppf)
BaseAnhydrousCommercial Sourcee.g., K₂CO₃, Cs₂CO₃, or K₃PO₄
SolventAnhydrous, DegassedCommercial Sourcee.g., 1,4-Dioxane/Water or Toluene/Water
Anhydrous Sodium SulfateReagent GradeCommercial Source
Ethyl AcetateHPLC GradeCommercial SourceFor extraction
BrineLab PreparedSaturated aqueous NaCl solution
Deionized WaterLab Prepared
Inert GasHigh PurityArgon or Nitrogen
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-iodobenzamide (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle set to 80-90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-bromobenzamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly (e.g., to 100 °C). Ensure the solvent is properly degassed and an inert atmosphere is maintained.
Catalyst deactivationUse a different palladium catalyst or ligand. Ensure high-purity reagents are used.
Formation of Di-substituted Product Reaction at the C-Br bondLower the reaction temperature and shorten the reaction time. Use a milder base.
Protodeboronation of Boronic Acid Decomposition of the boronic acidUse a boronic ester (e.g., pinacol ester) instead of the boronic acid. Ensure the base is not excessively strong.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-4-iodobenzamide. By exploiting the differential reactivity of the C-I and C-Br bonds, this method allows for the targeted synthesis of 4-aryl-3-bromobenzamides, which are valuable intermediates for further functionalization in drug discovery and materials science. The provided protocol, along with the troubleshooting guide, serves as a comprehensive resource for researchers to successfully implement this important transformation.

References

  • Li, G., & Huang, Y. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 6, 574. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Matos, M. J., & Varela, C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1854–1862. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]

  • Szostak, M., & Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5344-5393. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the highly chemoselective C–N cross-coupling of 3-bromo-4-iodobenzamide, overcoming the common pitfalls of iodide-induced catalyst poisoning and primary amide side-reactions.

Strategic Context & Substrate Profiling

In modern drug discovery, dihalogenated arenes are highly prized as bifunctional building blocks. Specifically, 3-bromo-4-iodobenzamide (CAS 791137-23-0) features both bromine and iodine substituents on an aromatic ring alongside a primary carboxamide, making it a versatile precursor for sequential metal-catalyzed cross-coupling reactions (1[1]).

The synthetic strategy relies on exploiting the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), theoretically allowing for kinetically favored oxidative addition by Palladium(0) at the 4-position. However, translating this theoretical chemoselectivity into a high-yielding Buchwald-Hartwig amination requires precise control over the catalytic microenvironment to prevent catalyst deactivation.

Mechanistic Insights: Overcoming Iodide Inhibition

While aryl iodides (ArI) are highly reactive, they paradoxically often stall Buchwald-Hartwig aminations. Mechanistic studies reveal that this is due to the formation of unreactive, iodide-bridged palladium dimers after the initial oxidative addition (2[2]). To engineer a successful protocol, three variables must be strictly controlled:

  • Solvent Selection (The Solubility Principle): Toluene is heavily favored over polar aprotic solvents (like DMF or Dioxane). The byproduct of the reaction, an iodide salt (e.g., CsI), has exceedingly poor solubility in non-polar toluene. This forces the iodide to precipitate out of the catalytic cycle, physically preventing it from bridging and poisoning the Pd centers (2[2]).

  • Ligand Sterics: The use of bidentate phosphine ligands (e.g., BINAP) or highly sterically hindered dialkylbiaryl phosphines (e.g., BrettPhos) provides a steric shield around the Pd(II) intermediate, further blocking dimerization (3[3]).

  • Base Chemoselectivity: 3-Bromo-4-iodobenzamide contains a primary carboxamide (-CONH₂). Strong bases like Sodium tert-butoxide (NaOtBu) will deprotonate this amide, leading to competitive intramolecular side reactions. A milder, stoichiometric base like Cesium Carbonate (Cs₂CO₃) is mandatory to ensure the reaction remains selective for the exogenous amine (4[4]).

Mechanism Substrate 3-Bromo-4-iodobenzamide + Pd(0) Catalyst OxAdd Oxidative Addition (Selective at weaker C-I bond) Substrate->OxAdd Kinetically Favored Dimer Inactive Pd-I Dimer (Catalyst Poisoning) OxAdd->Dimer Poor Ligand / Polar Solvent ActivePd Active Pd(II)-Aryl Complex (Stabilized by Bulky Ligand) OxAdd->ActivePd BrettPhos / Toluene (CsI precipitates) Amine Amine Coordination & Deprotonation (Cs2CO3) ActivePd->Amine RedElim Reductive Elimination Amine->RedElim Product 4-Amino-3-bromobenzamide + Regenerated Pd(0) RedElim->Product

Figure 1: Mechanistic pathway of chemoselective C-I amination and dimer inhibition.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/chemoselectivity.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventYield (%)Chemoselectivity (C–I : C–Br)Observation / Causality
1Pd(OAc)₂PPh₃NaOtBuTHF15%80:20Failure: Strong base deprotonates primary amide; unhindered ligand allows Pd-I dimerization.
2Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane62%95:5Sub-optimal: Bidentate ligand helps, but polar solvent partially solubilizes iodide, causing mild poisoning.
3Pd(OAc)₂XantphosCs₂CO₃Toluene85%>99:1Good: Toluene forces CsI precipitation. Excellent selectivity for C–I over C–Br.
4Pd(OAc)₂BrettPhosCs₂CO₃Toluene94% >99:1 Optimal: Highly hindered ligand accelerates reductive elimination; complete preservation of C–Br bond.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific analytical checkpoints are embedded to ensure reproducibility.

Materials Required
  • Substrate: 3-Bromo-4-iodobenzamide (1.0 equiv, 1.0 mmol, 325.9 g/mol )

  • Nucleophile: Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Ligand: BrettPhos (0.10 equiv, 10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) — Must be finely milled and oven-dried.

  • Solvent: Anhydrous Toluene (10 mL, 0.1 M) — Sparged with Argon for 30 mins.

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Glovebox or Schlenk Line):

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-iodobenzamide, Pd(OAc)₂, BrettPhos, and Cs₂CO₃.

    • Causality Check: Oxygen is detrimental to Pd(0). Ensure rigorous inertion.

  • Solvent and Amine Addition:

    • Seal the flask with a rubber septum and remove it from the glovebox (if used).

    • Inject anhydrous, degassed Toluene (10 mL) followed by the amine via syringe.

    • Self-Validation: The mixture should initially appear as a heterogeneous yellow/orange suspension.

  • Thermal Activation & Coupling:

    • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8–12 hours.

    • Self-Validation: As the active Pd(0)-BrettPhos complex forms and the reaction proceeds, the color typically shifts to a deep red/brown. A heavy white precipitate (CsI) will form on the walls of the flask.

  • Workup & Catalyst Removal:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL).

    • Filter the crude mixture through a tightly packed pad of Celite to remove the precipitated CsI salts and palladium black (4[4]). Wash the pad with additional Ethyl Acetate (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 4-amino-3-bromobenzamide derivative.

Workflow Prep 1. Reagent Prep (Argon Atmosphere) Reaction 2. C-N Coupling (Toluene, 100°C, 12h) Prep->Reaction Workup 3. Celite Filtration (Removes Pd & CsI) Reaction->Workup Purify 4. Chromatography (Silica Gel) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Analytical Validation of Chemoselectivity

To confirm that the reaction was strictly chemoselective for the C–I bond and that the C–Br bond remains intact for downstream Suzuki/Sonogashira couplings, perform the following checks:

  • LC-MS Profiling: The product mass spectrum must exhibit a characteristic 1:1 isotopic doublet (M and M+2 peaks separated by 2 m/z units). This is the definitive isotopic signature of a single retained Bromine atom (⁷⁹Br and ⁸¹Br isotopes). If a singlet mass peak is observed, over-coupling (amination at both positions) or hydrodehalogenation has occurred.

  • ¹H NMR Spectroscopy: The aromatic region should display an ABX or AMX spin system (typically three distinct aromatic protons) rather than the highly symmetric patterns associated with over-reacted byproducts.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination - Mechanism and Scope." LibreTexts. Available at:[Link]

  • Wikipedia. "Buchwald–Hartwig amination - Bidentate phosphine ligands." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure." Organic-Synthesis.com. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of PARP Inhibitors Utilizing 3-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-Bromo-4-iodobenzamide (CAS: [Relevant CAS]) as a linchpin intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. The benzamide moiety functions as a critical pharmacophore, mimicking the nicotinamide sector of NAD+.[1] The unique orthogonal reactivity of the 3-bromo and 4-iodo substituents allows for sequential, regiospecific cross-coupling reactions. This "plug-and-play" capability is essential for generating diverse libraries of PARP inhibitors that probe the adenosine-binding pocket of the enzyme to optimize potency and solubility.

The Pharmacophore & Retrosynthetic Logic

Mechanism of Action

PARP enzymes detect DNA damage and recruit repair machinery.[1][2][3][4] Inhibitors compete with NAD+ for the active site. The primary amide of the benzamide core forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

Strategic Value of 3-Bromo-4-iodobenzamide

In drug discovery, "Scaffold Hopping" and Structure-Activity Relationship (SAR) studies require versatile building blocks. This molecule offers a distinct hierarchy of reactivity:

  • C4-Iodine: Highly reactive; undergoes oxidative addition with Pd(0) rapidly. Ideal for attaching the primary "tail" or solubilizing group.

  • C3-Bromine: Less reactive; remains intact during C4-functionalization (under controlled conditions). Available for subsequent cyclization (e.g., to form isoquinolinones) or secondary coupling.

Visualization: The PARP Pharmacophore

The following diagram illustrates the binding interaction and the synthetic vectors provided by the scaffold.

PARP_Binding PARP_Site PARP Active Site (NAD+ Pocket) Benzamide Benzamide Core (Nicotinamide Mimic) Benzamide->PARP_Site Competes with NAD+ H_Bonds H-Bonds (Gly863, Ser904) Benzamide->H_Bonds C4_Vector C4-Position (I) Primary Extension (Adenosine Pocket) Benzamide->C4_Vector Vector 1 C3_Vector C3-Position (Br) Secondary Ring Fusion (Solubility/Selectivity) Benzamide->C3_Vector Vector 2 H_Bonds->PARP_Site

Figure 1: Pharmacophore mapping showing the benzamide core anchoring to the active site, while C3/C4 vectors allow extension into the adenosine pocket.

Orthogonal Reactivity Guide

The success of this synthesis relies on exploiting the bond dissociation energy (BDE) differences between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol).

ParameterC–I Bond (Position 4)C–Br Bond (Position 3)
Reactivity HighModerate
Pd(0) Insertion Fast (Kinetic Product)Slow
Preferred Reaction Suzuki, Sonogashira (RT to 60°C)Suzuki, Buchwald (80°C+)
Selectivity Control >95% selectivity possible at low tempRequires forcing conditions

Detailed Protocol: Selective C4-Functionalization

This protocol describes the selective Suzuki-Miyaura coupling of 3-Bromo-4-iodobenzamide with a phenylboronic acid derivative. This is the first step in synthesizing bi-aryl PARP inhibitors.

Reagents & Equipment
  • Substrate: 3-Bromo-4-iodobenzamide (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for high selectivity and stability.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with 3-Bromo-4-iodobenzamide (1.0 mmol) and 4-Fluorophenylboronic acid (1.1 mmol).

    • Add Pd(dppf)Cl₂ (0.03 mmol).

    • Seal the vial and purge with Argon for 5 minutes.

  • Solvation:

    • Add degassed 1,4-Dioxane (5 mL) via syringe.

    • Add 2.0 M Na₂CO₃ (1.25 mL) via syringe.

  • Reaction (The Critical Step):

    • Stir at 45°C - 50°C .

    • Note: Do NOT exceed 60°C. Higher temperatures promote oxidative addition at the C–Br bond, leading to bis-coupling or scrambling.

    • Monitor via LC-MS or TLC every 30 minutes. The starting material (C4-I) should disappear, while the C3-Br intermediate forms.

  • Work-up:

    • Once conversion is >95%, cool to room temperature.

    • Dilute with EtOAc and wash with water and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Target: 3-Bromo-4-(4-fluorophenyl)benzamide.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Bromo-4-iodobenzamide (Starting Material) Step1 Step 1: Selective C4-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(dppf)Cl2, 45°C Kinetic Control Intermed Intermediate: 3-Bromo-4-substituted-benzamide Step1->Intermed Yield: 85-92% Step2 Step 2: C3-Functionalization (Cyclization/2nd Coupling) Intermed->Step2 Pd(PPh3)4, 90°C Forcing Conditions Final Final PARP Inhibitor (Bi-aryl or Fused System) Step2->Final Library Generation

Figure 2: Sequential functionalization workflow exploiting halogen reactivity differences.

QC & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Selectivity (Bis-coupling)Temperature too high (>60°C) or highly active catalyst (e.g., XPhos).Lower temperature to 40°C. Use less electron-rich ligands (e.g., dppf or PPh3 instead of alkyl phosphines).
Protodehalogenation (Loss of Iodine)Hydride source present or excessive heating.Ensure solvents are anhydrous (though Suzuki requires water, minimize excess heating time). Use mild bases (K₃PO₄).
Poor Conversion Catalyst poisoning or old Boronic Acid.Degas solvents thoroughly (O₂ kills Pd(0)). Verify Boronic Acid quality (look for boroxine formation).
Homocoupling (Biaryl formation)Oxidative coupling of boronic acids.Degas thoroughly to remove Oxygen. Reduce catalyst loading.

References

  • Pharmacophore & Binding: Zhu, H., et al. (2020). "Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2." Bioorganic Chemistry.

  • Halogen Selectivity in Pd-Catalysis: Fairlamb, I. J. S. (2008). "Palladium Catalysis in Synthesis: Where Next?" Organic & Biomolecular Chemistry. (General reference on C-I vs C-Br selectivity).

  • Benzamide PARP Inhibitors: Menear, K. A., et al. (2008).[5] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry. (Illustrates benzamide/phthalazinone core synthesis).

  • General Protocol for Selective Coupling: BenchChem Technical Support. (2025).[1][2][6][7] "Achieving Selective Reactions at C-I vs. C-Br Bonds." (Note: Generalized reference based on standard organic chemistry protocols).

Sources

3-Bromo-4-iodobenzamide as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Privileged Heterocyclic Scaffolds Using 3-Bromo-4-Iodobenzamide

Executive Summary

In modern medicinal chemistry and drug development, the rapid construction of complex, biologically active heterocyclic scaffolds—such as isoquinolones, indoles, and quinazolines—requires highly programmable building blocks. 3-Bromo-4-iodobenzamide (CAS: 791137-23-0) has emerged as a premier dihalogenated precursor for these applications[1]. By exploiting the orthogonal reactivity of its carbon-halogen bonds alongside the nucleophilic potential of its primary amide, researchers can execute highly regioselective, sequential cross-coupling and annulation cascades to generate diverse chemical libraries.

Mechanistic Rationale: The Causality of Chemoselectivity

As a Senior Application Scientist, it is critical to understand why a precursor behaves the way it does, rather than just knowing how to use it. The strategic value of 3-Bromo-4-iodobenzamide lies in its precise electronic and steric topology:

  • Orthogonal Oxidative Addition: The bond dissociation energy of the C–I bond is significantly lower than that of the C–Br bond. In palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), the Pd(0) species undergoes oxidative addition at the C–I bond exclusively when maintained at mild temperatures (ambient to 50 °C)[1]. This chemoselectivity allows the C–Br bond to be preserved for downstream functionalization.

  • Amide-Directed Annulation: The primary carboxamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) serves a dual purpose. Initially, it acts as a directing group. Subsequently, in the presence of transition metals (e.g., Pd(II)) or strong bases, the amide nitrogen becomes a potent nucleophile. Following the installation of an alkyne at the C4 position, the amide can attack the activated triple bond—analogous to the Larock heteroannulation mechanism—to yield a 6-membered isoquinolone ring[2].
    

Synthetic Workflow & Pathway Visualization

To maximize the utility of this building block, we employ a divergent synthetic strategy. The workflow below illustrates how a single precursor can be routed toward completely different heterocyclic classes based on the initial coupling partner.

G A 3-Bromo-4-iodobenzamide (Precursor) B Alkynyl Intermediate (C-I Functionalized) A->B Sonogashira Pd(0), Cu(I), RT D Aryl Intermediate (C-I Functionalized) A->D Suzuki Pd(0), Base, 50°C C Isoquinolone (Heterocycle) B->C Annulation Pd(II) or Base E Phenanthridinone (Heterocycle) D->E C-H/N-H Activation Pd(II) or Ru(II)

Divergent synthetic pathways utilizing 3-Bromo-4-iodobenzamide for heterocyclic construction.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure the scientist can verify the mechanistic success of each step before proceeding.

Protocol A: Chemoselective Sonogashira Coupling (C–I Functionalization)

Objective: Install a terminal alkyne at the C4 position without perturbing the C3 bromide. Causality: We utilize


 as a stable Pd(II) precatalyst that reduces to Pd(0) in situ. CuI is strictly required as a co-catalyst to form the copper acetylide, which accelerates the transmetalation step, allowing the reaction to proceed at room temperature. Maintaining a low temperature is the critical causal factor preventing C–Br activation[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-Bromo-4-iodobenzamide (1.0 mmol, 325.9 mg)[1],

    
     (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
    
  • Solvent & Base: Add anhydrous THF (5.0 mL) and degassed Triethylamine (

    
    , 3.0 mmol). Stir for 5 minutes to ensure homogeneity.
    
  • Alkyne Addition: Dropwise add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The successful reaction is validated by the complete disappearance of the starting material mass (

    
     325.9/327.9) and the appearance of the product mass (e.g., for phenylacetylene, 
    
    
    
    300.0/302.0). The retention of the 1:1 isotopic doublet confirms the bromine atom is intact.
  • Workup: Filter through a pad of Celite to remove copper salts, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Annulation to Isoquinolone

Objective: Cyclize the 3-bromo-4-(alkynyl)benzamide into a substituted isoquinolone. Causality: The Pd(II) catalyst coordinates to the alkyne, increasing its electrophilicity. The primary amide, deprotonated or activated by the base, undergoes intramolecular nucleophilic attack (migratory insertion) to form the 6-membered nitrogen heterocycle[3][4].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the purified 3-bromo-4-(alkynyl)benzamide (0.5 mmol),

    
     (5 mol%), and 
    
    
    
    (1.0 mmol).
  • Solvent: Add anhydrous DMF (3.0 mL).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Self-Validation (IPC): TLC monitoring (UV 254 nm) will show a highly fluorescent spot characteristic of the extended conjugation of the isoquinolone system.

  • Workup: Dilute with water, extract with EtOAc (

    
     mL), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions and expected yields for the divergent functionalization of 3-Bromo-4-iodobenzamide, demonstrating its versatility across different coupling partners.

EntryReaction PathwayCoupling PartnerCatalyst SystemTemp (°C)Target MotifExpected Yield (%)
1SonogashiraPhenylacetylene

/ CuI
25C4-Alkynyl88 - 92
2SonogashiraTrimethylsilylacetylene

/ CuI
25C4-TMS-Alkynyl85 - 90
3Suzuki-MiyauraPhenylboronic Acid

/

50C4-Aryl80 - 86
4Annulation (from Entry 1)N/A (Intramolecular)

/

80Isoquinolone75 - 82
5Annulation (from Entry 3)N/A (Intramolecular)

/ AgOAc
110Phenanthridinone65 - 70

Note: Yields are isolated yields based on optimized bench-scale protocols. The preservation of the C3-Bromine in Entries 1-3 allows for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination).

References

  • Benchchem. "3-Bromo-4-iodobenzamide | CAS 791137-23-0". Benchchem Product Catalog.
  • Wikipedia Contributors. "Larock indole synthesis". Wikipedia, The Free Encyclopedia.
  • MDPI. "Isoquinolone Syntheses by Annulation Protocols". Molecules.
  • ResearchGate. "Pd/C-Catalyzed Synthesis of Isoquinolones through C-H Activation". Catalysis Today.

Sources

Application Note: A Scalable, Two-Step Synthesis of 3-Bromo-4-iodobenzamide for Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a detailed, field-proven methodology for the scalable synthesis of 3-Bromo-4-iodobenzamide, a critical building block in medicinal chemistry and drug development. Recognizing the industrial demand for this versatile intermediate, we present a robust, two-step synthetic pathway starting from the commercially available 4-iodobenzoic acid. The protocol emphasizes operational simplicity, high yield, and process control, making it suitable for scale-up from the laboratory to pilot plant production. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-documented synthetic route.

Introduction: The Strategic Importance of 3-Bromo-4-iodobenzamide

3-Bromo-4-iodobenzamide (CAS 791137-23-0) is a di-halogenated aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its structure incorporates three key functional groups: a primary amide, a bromine atom, and an iodine atom. This unique arrangement provides orthogonal reactivity, making it an invaluable precursor for constructing complex molecular architectures.

The differential reactivity of the C-I and C-Br bonds is particularly advantageous. The carbon-iodine bond is more susceptible to oxidative addition with transition metal catalysts, allowing for selective functionalization via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] The more stable carbon-bromine bond can then be targeted in a subsequent step, enabling sequential and controlled molecular elaboration. This strategic utility underpins its role in the synthesis of novel pharmacological agents.[1]

This guide details a highly efficient synthesis strategy that proceeds through a stable, isolable intermediate, 3-bromo-4-iodobenzoic acid, ensuring high purity and yield in the final amidation step.

Synthetic Strategy: A Rationale for the Two-Step Approach

For industrial-scale synthesis, a linear, high-yielding, and reproducible process is paramount. We have selected a two-step approach that prioritizes these factors:

  • Step 1: Regioselective Bromination. The synthesis commences with the electrophilic bromination of 4-iodobenzoic acid. This precursor is chosen for its commercial availability and the directing effects of its substituents. The iodine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. Their combined influence strongly favors the introduction of bromine at the C-3 position, ortho to the iodine and meta to the carboxylic acid, thus ensuring high regioselectivity and minimizing the formation of unwanted isomers.

  • Step 2: Amide Formation via Acyl Chloride. The resulting 3-bromo-4-iodobenzoic acid is converted to the target benzamide. To achieve a high-yielding and clean conversion suitable for large-scale production, we employ an acyl chloride intermediate. Reacting the carboxylic acid with thionyl chloride (SOCl₂) provides a highly reactive acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed. Subsequent treatment with aqueous ammonia provides the final product in high purity. This method is generally superior to direct amidation for its speed and efficiency.[1]

This strategic disconnection simplifies process control and purification at each stage, which is a critical consideration for scalability.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting material to the final, purified product.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node process_node process_node A 4-Iodobenzoic Acid (Starting Material) B Step 1: Electrophilic Bromination (Br₂, Fe Catalyst, Acetic Acid) A->B Charge Reactor D Work-up & Purification (Precipitation, Filtration) B->D Reaction Mixture C 3-Bromo-4-iodobenzoic Acid (Intermediate) E Step 2: Acyl Chloride Formation (Thionyl Chloride, Reflux) C->E Charge Reactor D->C Isolate Solid F 3-Bromo-4-iodobenzoyl chloride (Reactive Intermediate) E->F In situ G Amidation (Aqueous Ammonia) F->G Quench H 3-Bromo-4-iodobenzamide (Crude Product) G->H Precipitate I Final Purification (Recrystallization) H->I Dissolve & Crystallize J Purified 3-Bromo-4-iodobenzamide I->J Isolate Crystals

Caption: Scalable two-step synthesis workflow for 3-Bromo-4-iodobenzamide.

Reagent and Data Summary

The table below summarizes the key reagents and their properties for a representative laboratory-scale batch. This can be scaled linearly for pilot production with appropriate engineering controls.

Compound Role CAS No. MW ( g/mol ) Amount (g) Moles Equivalents
Step 1: Bromination
4-Iodobenzoic AcidStarting Material619-58-9248.0250.00.2021.0
Acetic AcidSolvent64-19-760.05250 mL--
Iron PowderCatalyst7439-89-655.850.5-Cat.
Bromine (Br₂)Brominating Agent7726-95-6159.8133.80.2121.05
Step 2: Amidation
3-Bromo-4-iodobenzoic AcidIntermediate249647-25-4326.9160.00.1841.0
Thionyl Chloride (SOCl₂)Activating Agent7719-09-7118.9726.2 (15.7 mL)0.2201.2
TolueneSolvent108-88-392.14200 mL--
Ammonium Hydroxide (28%)Amine Source1336-21-635.04150 mL-Excess

Detailed Experimental Protocols

CAUTION: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves.

Protocol 1: Synthesis of 3-Bromo-4-iodobenzoic Acid
  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing sodium thiosulfate solution to neutralize HBr fumes), add 4-iodobenzoic acid (50.0 g, 0.202 mol) and glacial acetic acid (250 mL).

  • Catalyst Addition: Add iron powder (0.5 g) to the stirred suspension.

  • Bromine Addition: Slowly add bromine (33.8 g, 10.9 mL, 0.212 mol) via the dropping funnel over 30-45 minutes. An initial exotherm may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-65°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 1 L of ice-cold water with vigorous stirring. The crude product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is colorless and neutral to pH paper. Dry the solid in a vacuum oven at 60-70°C to a constant weight. The product, 3-bromo-4-iodobenzoic acid, is typically obtained as a white to off-white solid with >95% purity, suitable for the next step without further purification.[4][5]

Protocol 2: Synthesis of 3-Bromo-4-iodobenzamide
  • Reactor Setup: In a 500 mL flask equipped with a magnetic stirrer and reflux condenser (connected to a gas scrubber), suspend the dried 3-bromo-4-iodobenzoic acid (60.0 g, 0.184 mol) in toluene (200 mL).

  • Acyl Chloride Formation: Add thionyl chloride (26.2 g, 15.7 mL, 0.220 mol) to the suspension. Heat the mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours. The reaction is complete when the solid dissolves and gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-4-iodobenzoyl chloride is a solid or oil and should be used immediately in the next step.

  • Amidation: Carefully and slowly add the crude acyl chloride residue to a beaker containing 150 mL of ice-cold concentrated (28%) ammonium hydroxide with vigorous stirring. This reaction is highly exothermic; maintain the temperature below 20°C by adding the acyl chloride in portions and using an ice bath.

  • Isolation and Purification: A solid precipitate of 3-bromo-4-iodobenzamide will form. Continue stirring for an additional 30 minutes in the ice bath. Collect the product by vacuum filtration. Wash the filter cake extensively with cold water, followed by a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the final product in a vacuum oven at 70-80°C to a constant weight. A typical yield is 85-95% from the benzoic acid intermediate.

Process Validation and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for isomeric impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (325.93 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be ≥98% for industrial applications.

Conclusion

The two-step synthesis protocol detailed herein provides a scalable, efficient, and reliable method for the production of 3-Bromo-4-iodobenzamide. By leveraging a regioselective bromination followed by a robust amidation via an acyl chloride intermediate, this process is well-suited for industrial applications where purity, yield, and operational simplicity are critical. This guide offers a solid foundation for process chemists and researchers to produce this key synthetic building block for advanced pharmaceutical development programs.

References

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • Wang, Q., et al. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. IOP Conference Series: Earth and Environmental Science. Available from: [Link]

  • Naz, S., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

  • 3-Bromo-4-iodobenzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP (Nachhaltige Organische Praktika). Available from: [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Available from: [Link]

  • Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Autech Industry Co.,Limited. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-4-iodobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-BENZ-341 | Status: Open | Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The Steric Challenge

User Query: "My yields for 3-Bromo-4-iodobenzamide are inconsistent (40-60%), and I struggle with unreacted starting material."

Root Cause Analysis: The synthesis of 3-Bromo-4-iodobenzamide (CAS: 791137-23-0) presents a specific challenge: Steric Crowding .[1][2] The iodine atom at position 4 (para) and the bromine atom at position 3 (meta) create a "molecular wall" around the carbonyl carbon at position 1.[1]

  • The Iodine Effect: Iodine is massive (Van der Waals radius ~1.98 Å).[1] Its proximity to the reaction center hinders the approach of nucleophiles (ammonia).[1]

  • The Consequence: Standard amide coupling protocols (e.g., EDC/NHS) often stall, leading to incomplete conversion.[1] The "Acid Chloride" route is generally superior for this specific substrate because the acyl chloride intermediate is highly reactive, compensating for the steric hindrance.[1]

Strategic Route Selection

Before starting, select the protocol that matches your scale and available equipment.[1]

RouteSelection Start Start: 3-Bromo-4-iodobenzoic Acid ScaleCheck What is your reaction scale? Start->ScaleCheck SmallScale < 500 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 gram (Process/Scale-up) ScaleCheck->LargeScale RouteA Route A: HATU/Ammonium Salt (High Cost, Mild Conditions) SmallScale->RouteA Prioritize Purity RouteB Route B: Acid Chloride (SOCl2) (Low Cost, High Throughput) LargeScale->RouteB Prioritize Yield & Cost ResultA Yield: 70-85% Easy Workup RouteA->ResultA ResultB Yield: 85-95% Requires Ventilation RouteB->ResultB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and priorities.

Optimized Protocols (Step-by-Step)

Protocol A: The "Acid Chloride" Method (Recommended for Yield)

Best for overcoming steric hindrance via high-energy intermediate.

Reagents:

  • Precursor: 3-Bromo-4-iodobenzoic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq - acts as solvent & reagent)[1]
    
  • Catalyst: DMF (1-2 drops, critical for activation)[1]

  • Quench: Aqueous Ammonia (28-30%) or Ammonia gas in THF.[1]

Workflow:

  • Activation: Suspend the acid in dry toluene (optional) or neat

    
    .[1] Add catalytic DMF.[1]
    
    • Why? The Vilsmeier-Haack intermediate formed by DMF+

      
       is essential to initiate attack on the sterically hindered acid [1].
      
  • Reflux: Heat to reflux (75-80°C) for 2-3 hours.

    • Checkpoint: The solution must turn clear. If solids remain, conversion is incomplete.[1]

  • Evaporation (CRITICAL): Remove excess

    
     under vacuum.
    
    • Yield Tip: Add dry toluene and re-evaporate (azeotrope) twice to remove trapped

      
      .[1] Residual thionyl chloride will react with ammonia to form violent fumes and ammonium chloride salts that contaminate the product.[1]
      
  • Amidation: Dissolve the crude yellow oil (acid chloride) in dry THF or DCM. Cool to 0°C.[1][3][4]

  • Addition: Add aqueous ammonia (excess, 5-10 eq) dropwise.

    • Observation: A white precipitate (product) should form immediately.[1]

Protocol B: The "HATU" Method (Recommended for Purity)

Best for small scale where thionyl chloride handling is undesirable.[1]

Reagents:

  • Precursor: 3-Bromo-4-iodobenzoic acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (Hunig's Base) (3.0 eq)[1]

  • Amine Source: Ammonium Chloride (

    
    ) (2.0 - 3.0 eq) or 0.5M Ammonia in Dioxane.[1]
    
  • Solvent: DMF (dry).[1]

Workflow:

  • Pre-activation: Dissolve Acid and HATU in DMF. Add DIPEA. Stir for 15 mins.

    • Why? Allows the active ester (O-At) to form before introducing the ammonia source.

  • Coupling: Add

    
     (solid) or Ammonia solution.
    
  • Time: Stir at Room Temp for 12-16 hours.

    • Note: Due to the 3-Br/4-I steric wall, this reaction is slower than typical benzamide formations.[1] Do not rush.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideMoisture Control: The intermediate acid chloride reverts to acid instantly upon contact with moist air.[1] Use a nitrogen balloon and dry solvents.[1]
Starting Material Remains (TLC) Steric HindranceForce Conditions: If using Protocol B, switch to Protocol A. The acid chloride is far more electrophilic than the HATU ester.[1]
Product is "Gummy" / Sticky Trapped DMF or SolventWater Crash: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.[1] The product should precipitate as a white solid.[1] Filter and wash with hexanes.[1]
Violent Fuming during Ammonia Addn Residual Thionyl ChlorideAzeotrope: You did not remove

completely. Evaporate with toluene 3x before adding ammonia.[1]
Purple Coloration Iodine De-halogenationLight/Heat Sensitivity: Iodine bonds are weak.[1] Wrap flask in foil. Avoid heating >80°C. If purple, wash organic layer with Sodium Thiosulfate (

) to remove free iodine.[1]

Mechanism & Causality Visualization[1]

The following diagram illustrates the critical failure points in the Acid Chloride pathway, which is the most common route for this synthesis.

MechanismTroubleshoot cluster_steric Steric Blockade Acid 3-Bromo-4-iodobenzoic Acid AcylCl Acid Chloride Intermediate (Highly Reactive) Acid->AcylCl SOCl2, DMF (Reflux) AcylCl->Acid Hydrolysis (Fast) Product 3-Bromo-4-iodobenzamide AcylCl->Product NH3 (Nucleophilic Attack) Moisture Moisture (H2O) Moisture->AcylCl Ammonia Ammonia (NH3)

Figure 2: The competition between Amidation (Success) and Hydrolysis (Failure).[1] The steric bulk of Br/I slows down amidation, making moisture exclusion critical.[1]

Physical Properties & Analytics (Verification)

When you isolate your product, verify it against these parameters to ensure the yield calculation is based on pure material.

  • Appearance: White to off-white solid.[1]

  • Molecular Weight: 325.93 g/mol .[5][6]

  • Melting Point: Expect High MP (typically >180°C, similar to 3-iodobenzamide analogs).[1][7]

  • 1H NMR (DMSO-d6): Look for the amide protons (broad singlets) around

    
     7.5-8.0 ppm and the aromatic pattern:
    
    • H2 (position 2, between Br and CO): Doublet (small coupling) or singlet, typically most deshielded.[1]

    • H5 (position 5, ortho to I): Doublet.[1]

    • H6 (position 6): Doublet of doublets.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1]

  • PubChem Compound Summary. (2025). 3-Bromo-4-iodobenzamide (CID 11235398).[1] National Center for Biotechnology Information.[1] [1][6]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-iodobenzamide (CAS 791137-23-0)[1]. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated intermediate. 3-Bromo-4-iodobenzamide is a valuable building block in medicinal chemistry, often employed in cross-coupling reactions like Suzuki and Sonogashira couplings to construct more complex molecular architectures for drug discovery[2].

The most reliable and common synthetic route involves the amidation of 3-bromo-4-iodobenzoic acid. This strategy is generally preferred over the direct halogenation of benzamide due to significant challenges in controlling regioselectivity[2]. This guide focuses on the two-step conversion of the carboxylic acid to the amide via an acyl chloride intermediate, addressing common pitfalls and side reactions encountered during this process.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route from 3-bromo-4-iodobenzoic acid to 3-bromo-4-iodobenzamide, along with critical side reactions that can impact yield and purity.

cluster_main Primary Synthetic Route cluster_side Common Side Reactions Start 3-Bromo-4-iodobenzoic Acid Intermediate 3-Bromo-4-iodobenzoyl Chloride Start->Intermediate + SOCl₂ or (COCl)₂ (Step 1: Acyl Chloride Formation) Product 3-Bromo-4-iodobenzamide (Desired Product) Intermediate->Product + NH₃ or NH₄OH (Step 2: Amidation) Hydrolysis_Side_Product Hydrolysis to Starting Material Intermediate->Hydrolysis_Side_Product Trace H₂O Hofmann_Side_Product Hofmann Rearrangement Product (3-Bromo-4-iodoaniline) Product->Hofmann_Side_Product Excess Halogen (e.g., Br₂) + Strong Base (e.g., NaOH) Hydrolysis_Side_Product->Start

Caption: Synthetic pathway and common side reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.

Question 1: My final yield of 3-Bromo-4-iodobenzamide is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can typically be traced to one of three areas: incomplete conversion of the starting material, hydrolysis of a key intermediate, or loss of product during workup.

  • Probable Cause 1: Incomplete Acyl Chloride Formation. The conversion of the carboxylic acid to the acyl chloride with reagents like thionyl chloride (SOCl₂) is the critical first step. If this reaction is incomplete, the unreacted carboxylic acid will not proceed to the amide in the second step. This can be caused by using a degraded SOCl₂ reagent (which hydrolyzes over time) or insufficient reaction time/temperature.

  • Solution 1: Always use a fresh bottle of thionyl chloride or ensure it was stored under inert gas. The reaction is often performed at reflux; ensure the temperature is maintained. Monitor the reaction's completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to see if any of the methyl ester is formed, which indirectly confirms the presence of the acyl chloride.

  • Probable Cause 2: Hydrolysis of the Acyl Chloride Intermediate. Acyl chlorides are highly reactive and susceptible to hydrolysis, reverting to the starting carboxylic acid upon contact with water[3][4]. Any moisture in the reaction solvent, glassware, or ammonia source can destroy this intermediate.

  • Solution 2: Ensure all glassware is oven-dried before use. Use anhydrous solvents for the reaction. If using aqueous ammonia (NH₄OH) for the amidation step, add the acyl chloride solution slowly to the cold, stirred ammonia solution to favor the reaction with ammonia over hydrolysis.

  • Probable Cause 3: Product Loss During Workup. The final amide product has limited solubility in water but can be lost if the aqueous phase is not thoroughly extracted. Conversely, overly aggressive pH changes can lead to hydrolysis of the amide product itself.

  • Solution 3: After quenching the reaction, ensure the product fully precipitates. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. When washing the organic layers, avoid using strong acids or bases at elevated temperatures, as this can induce amide hydrolysis[5][6].

Question 2: My final product is contaminated with the starting material, 3-bromo-4-iodobenzoic acid. How can I effectively remove it?

Answer: This is a classic purification challenge where you need to separate a neutral compound (the amide) from an acidic one (the carboxylic acid). An acid-base extraction is the most effective method.

  • Underlying Principle: Carboxylic acids are acidic and will be deprotonated by a mild base (e.g., sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. The amide product is neutral and will remain in the organic phase.

  • Troubleshooting Protocol:

    • Dissolve the crude product mixture in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe CO₂ gas evolution as the base neutralizes the acidic starting material. Swirl gently and vent the funnel frequently. Repeat the wash 2-3 times.

    • The sodium salt of the carboxylic acid will be in the aqueous layer, which can be discarded.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amide.

Question 3: My LC-MS or NMR analysis shows a significant impurity with a mass that corresponds to the loss of a carbonyl group (amine product). What is this side product and how can I avoid it?

Answer: The side product is likely 3-bromo-4-iodoaniline, formed via the Hofmann rearrangement . This is a known reaction of primary amides.

  • Mechanism: The Hofmann rearrangement occurs when a primary amide is treated with a halogen (like bromine or chlorine) and a strong base (like sodium hydroxide)[7]. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to a primary amine, having one less carbon atom than the starting amide[8][9].

  • Cause in Your Synthesis: This side reaction is generally not an issue in the standard amidation procedure. However, it can occur if, for example, you attempted a one-pot synthesis from a precursor that involved the use of reagents like sodium hypobromite (formed in situ from Br₂ and NaOH) or if such reagents were used inadvertently during a non-optimized workup or purification step[10].

  • Prevention:

    • Strictly avoid the use of halogens (Br₂, Cl₂) in combination with strong bases during the workup or purification of your 3-bromo-4-iodobenzamide.

    • Ensure that all reagents are pure and that no cross-contamination from other reactions occurs.

    • If this side product is consistently observed, re-evaluate your entire synthetic plan and purification strategy to identify the source of the halogen and base.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of 3-bromo-4-iodobenzoic acid the preferred synthetic route?

A1: This route offers superior control over regioselectivity. The positions of the bromine and iodine atoms are set on the benzoic acid precursor before the amide is formed[2]. The alternative, which would be the direct halogenation of a benzamide derivative, is problematic. The amide group is an ortho-, para-director, and attempting to sequentially introduce bromine and iodine onto the ring would likely result in a mixture of isomers that are difficult to separate.

Q2: What are the critical parameters for the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂)?

A2: The key parameters are:

  • Reagent Quality: Use fresh, high-purity thionyl chloride[3].

  • Stoichiometry: Use a slight excess of SOCl₂ (typically 1.5-2.0 equivalents) to ensure full conversion of the carboxylic acid.

  • Temperature: The reaction is often performed at reflux in a suitable solvent (e.g., toluene or dichloromethane with a catalytic amount of DMF) to drive it to completion.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Use oven-dried glassware and anhydrous solvents to prevent the hydrolysis of both the SOCl₂ and the resulting acyl chloride product[4].

Q3: How can I best monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method.

  • Step 1 (Acyl Chloride formation): It is difficult to monitor this step directly by TLC as the acyl chloride is unstable on the silica plate. An indirect method is to take a drop of the reaction mixture and quench it in a vial containing methanol. This converts the acyl chloride to the stable methyl ester, which will have a different Rf value than the starting carboxylic acid.

  • Step 2 (Amidation): This step can be monitored directly. Spot the reaction mixture on a TLC plate alongside a spot of the starting material (the acyl chloride, which will likely appear as the carboxylic acid on the plate after exposure to air/silica). The disappearance of the starting material spot and the appearance of a new spot for the amide product indicates the reaction is progressing. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Q4: What is the recommended method for final product purification?

A4: After an appropriate aqueous workup (as described in the troubleshooting section to remove acidic impurities), the most common method for purifying 3-bromo-4-iodobenzamide is recrystallization . Select a solvent system in which the amide is soluble at high temperatures but poorly soluble at room temperature or below. Common solvents for recrystallization of aromatic amides include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization fails to remove persistent impurities, column chromatography on silica gel may be required.

Data Summary Table

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-4-iodobenzoic acid249647-25-4C₇H₄BrIO₂326.91
3-Bromo-4-iodobenzoyl chlorideNot availableC₇H₃BrClIO345.36
3-Bromo-4-iodobenzamide791137-23-0C₇H₅BrINO325.93

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-iodobenzoyl chloride

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-4-iodobenzoic acid (1.0 eq).

  • Add anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 2-4 hours. The reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-bromo-4-iodobenzoyl chloride, often an oil or low-melting solid, should be used immediately in the next step without purification due to its instability.

Protocol 2: Synthesis of 3-Bromo-4-iodobenzamide

  • In a separate flask, cool an aqueous solution of ammonium hydroxide (NH₄OH, 28-30%) (approx. 10 eq) in an ice bath to 0-5°C.

  • Dissolve the crude 3-bromo-4-iodobenzoyl chloride from Protocol 1 in a minimal amount of anhydrous tetrahydrofuran (THF) or acetone.

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10°C during the addition.

  • A precipitate of the amide product should form immediately.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any ammonium salts.

  • Dry the crude product under vacuum. The product can then be purified by recrystallization.

References

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • AK Lectures. (n.d.). Hydrolysis of Amides.
  • Benchchem. (n.d.). 3-Bromo-4-iodobenzamide | CAS 791137-23-0.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Clark, J. (n.d.). The Hydrolysis of Amides.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ChemicalBook. (n.d.). 3-bromo-4-iodobenzoic acid synthesis.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Colorado Boulder.
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • Furuya, T., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Khan Academy. (n.d.). Sandmeyer reaction.
  • Hofmann Rearrangement of Amides. (n.d.). Scribd.
  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann amide rearrangement.
  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry.
  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Organic Syntheses Procedure. (n.d.). 10.
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (2023, April). International Journal of Innovative Science and Research Technology, 8(4).
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-iodobenzoic acid | 249647-25-4.
  • Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (2026, February 28). LinkedIn.
  • ChemScene. (n.d.). 791137-23-0 | 3-Bromo-4-iodobenzamide.
  • Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. (2024, October 11). PMC.
  • Synthesis method of 3-bromo-4-fluorobenzaldehyde. (2019, June 21).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering unexpected roadblocks when scaling up cross-coupling reactions.

3-Bromo-4-iodobenzamide (CAS 791137-23-0) is a highly versatile dihaloaromatic building block used extensively in medicinal chemistry[1]. Theoretically, the significant difference in bond dissociation energies between the C-I and C-Br bonds should allow for straightforward, chemoselective cross-coupling. However, in practice, researchers often experience stalled reactions, poor yields, or a complete loss of chemoselectivity. This guide deconstructs the physical chemistry and mechanistic causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Core Diagnostics: Why is my reaction failing?

Q1: Why is the reactivity of the C-I bond in 3-bromo-4-iodobenzamide lower than expected in standard Suzuki-Miyaura couplings?

Answer: The primary culprit is the unsubstituted primary amide group (-CONH₂). While the C-I bond is intrinsically reactive, the primary amide acts as a competing bidentate or monodentate ligand. It coordinates to the active Pd(0) or Pd(II) species, forming off-cycle, stable palladium-amido complexes. This effectively "poisons" the catalyst, preventing the essential oxidative addition step at the C-I bond. Furthermore, under standard basic conditions (e.g., using Na₂CO₃ or K₃PO₄) at elevated temperatures, the amide group can undergo undesired side reactions, further depleting the starting material.

Q2: How can I achieve strict chemoselectivity at the C4 (iodo) position without triggering reactivity at the C3 (bromo) position?

Answer: Chemoselectivity relies entirely on exploiting the thermodynamic differences between the halogens. The bond dissociation energy (BDE) of a C-I bond is approximately 67.2 kcal/mol, whereas the C-Br bond is significantly stronger at 82.6 kcal/mol[2]. To prevent the C-Br bond from reacting (over-coupling):

  • Temperature Control: Keep the reaction at or below 40°C. The activation energy for C-I oxidative addition is low enough to proceed at room temperature, whereas C-Br typically requires >70°C.

  • Ligand Tuning: Avoid highly electron-rich, bulky dialkylbiaryl phosphines (like SPhos) if you only want mono-coupling. These ligands are specifically designed to force the oxidative addition of stronger C-Br and C-Cl bonds. Instead, use a moderately donating ligand like Triphenylphosphine (PPh₃)[3].

Q3: The amide poisoning is unavoidable because I cannot add a protecting group in my synthetic route. How can I mitigate this?

Answer: If protecting the amide (e.g., with a Boc or Trityl group) disrupts your step economy, you must engineer the catalyst to resist heteroatom coordination. Utilize Buchwald-type ligands such as BrettPhos or RuPhos[4]. These ligands possess extreme steric bulk that physically shields the palladium metal center from the nucleophilic nitrogen of the primary amide, forcing the catalyst to remain on the productive cross-coupling cycle. Alternatively, Pd-PEPPSI-IPr complexes offer similar steric protection and perform exceptionally well with unprotected amides.

Mechanistic Visualizations

Understanding the divergence between a productive catalytic cycle and catalyst deactivation is critical for rational troubleshooting.

G Pd0 Active Pd(0) Catalyst Productive Productive Cycle (Oxidative Addition at C-I) Pd0->Productive Mild Temp, Bulky Ligand Poisoning Off-Cycle Pathway (Amide Coordination) Pd0->Poisoning High Temp, Small Ligand Amide 3-Bromo-4-iodobenzamide Amide->Productive Amide->Poisoning Transmetalation Transmetalation with Boronic Acid Productive->Transmetalation DeadEnd Catalyst Deactivation (Stable Pd-Amido Complex) Poisoning->DeadEnd

Mechanistic divergence: Productive C-I oxidative addition vs. catalyst poisoning by the primary amide.

G Start Start: Low Yield / Conversion CheckAmide Is Amide Protected? Start->CheckAmide ProtectAmide Protect Amide (e.g., Boc, Trityl) CheckAmide->ProtectAmide No (Option A) UseBulky Use Bulky Ligands (e.g., BrettPhos, PEPPSI) CheckAmide->UseBulky No (Option B) CheckSelectivity Is C-Br Reacting Too? CheckAmide->CheckSelectivity Yes ProtectAmide->CheckSelectivity UseBulky->CheckSelectivity LowerTemp Lower Temp (<50°C) & Use Pd(PPh3)4 CheckSelectivity->LowerTemp Yes (Over-coupling) Success Chemoselective C-I Coupling CheckSelectivity->Success No LowerTemp->Success

Decision tree for troubleshooting low reactivity and poor chemoselectivity in dihaloarene couplings.

Quantitative Data & Troubleshooting Matrices

To accurately predict reactivity, we must look at the thermodynamic properties of the leaving groups. The general leaving group reactivity trend for palladium-catalyzed cross-couplings is I > OTf > Br > Cl[3].

Table 1: Thermodynamic and Kinetic Parameters of Dihaloarene Bonds
Halogen BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative AdditionTypical Temperature for Activation
C-I 67.2Very HighRoom Temp to 50°C
C-Br 82.6Moderate80°C to 110°C
C-Cl ~96.0Low>100°C (Requires specialized ligands)
Table 2: Troubleshooting Matrix for 3-Bromo-4-iodobenzamide Couplings
SymptomMechanistic Root CauseRecommended Intervention
Complete reaction stalling (0% yield) Primary amide coordinating to Pd, forming a stable off-cycle complex.Switch to BrettPhos/RuPhos ligands[4] or protect the amide group (e.g., Boc).
Mixture of mono- and di-coupled products Oxidative addition occurring at both C-I and C-Br bonds due to high temperature or overly electron-rich catalyst.Lower temperature to 25-40°C. Switch from dialkylbiaryl phosphines to PPh₃.
Protodeboronation of boronic acid Slow oxidative addition allowing the boronic acid to degrade under basic aqueous conditions.Use anhydrous conditions with KF, or switch to MIDA boronates for slow release[3].

Validated Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-iodobenzamide

Objective: Achieve >95% selective coupling at the C4 (iodo) position while preserving the C3 (bromo) position and preventing amide-induced catalyst deactivation.

Reagents:

  • 3-Bromo-4-iodobenzamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol) - Slight excess prevents over-coupling.

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol) - Finely milled, anhydrous.

  • Solvent: Toluene/H₂O (10:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Crucial for Amide Tolerance): In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and BrettPhos. Add 2 mL of degassed toluene and stir at room temperature for 15 minutes until the active Pd(0)-ligand complex forms (indicated by a color shift to pale yellow/orange).

  • Substrate Addition: To the active catalyst solution, add 3-Bromo-4-iodobenzamide. Stir for 5 minutes. Self-Validation Check: If the solution immediately turns black (palladium black precipitation), the catalyst has been poisoned or degraded. Ensure strict oxygen exclusion.

  • Boronic Acid and Base Introduction: Add the arylboronic acid and anhydrous K₃PO₄, followed by the remaining degassed Toluene/H₂O mixture.

  • Temperature-Controlled Reaction: Heat the reaction strictly to 40°C . Do not exceed 50°C, as the thermal energy will begin to overcome the 82.6 kcal/mol activation barrier of the C-Br bond[2], leading to di-arylation.

  • Monitoring and Quenching: Monitor via LC-MS. The C-I oxidative addition should be complete within 2-4 hours. Once the starting material is consumed, immediately quench the reaction by cooling to 0°C and filtering through a short pad of Celite to remove the palladium and inorganic salts.

References

  • Chemical Science (RSC Publishing). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases". Chemical Science. Available at: [Link]

  • ChemRxiv. "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings". ChemRxiv. Available at: [Link]

  • Harvard University (Chem 115 Myers). "The Suzuki Reaction". Harvard Chemistry Resources. Available at: [Link]

Sources

Overcoming solubility issues of 3-Bromo-4-iodobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated benzamide derivatives. As a Senior Application Scientist, I have designed this guide to help you overcome the specific thermodynamic and kinetic barriers associated with dissolving 3-Bromo-4-iodobenzamide .

This guide bypasses generic advice, focusing instead on the physicochemical causality of solvation, self-validating experimental workflows, and authoritative grounding to ensure your downstream assays or synthetic steps succeed.

Baseline Quantitative Solubility Data

Because highly specific quantitative data for 3-Bromo-4-iodobenzamide is often proprietary, we utilize the foundational parent compound, Benzamide, as a structural proxy. The addition of massive, lipophilic halogens (Br, I) significantly lowers the absolute solubility across all solvents, but the relative thermodynamic efficacy of the solvents remains parallel[1].

Table 1: Relative Thermodynamic Solubility Profile (Benzamide Proxy at 298.15 K)

SolventSolvent ClassRelative Solubility RankSolvation Causality
Methanol Polar Protic1 (Highest)Strong H-bond donor/acceptor; efficiently disrupts amide dimers[2].
Acetone Polar Aprotic2Strong H-bond acceptor; favorable dipole-dipole interactions[2].
Ethanol Polar Protic3Good H-bond capacity, but larger aliphatic chain reduces interaction density[2].
Ethyl Acetate Polar Aprotic9Moderate polarity; weaker H-bond acceptor compared to ketones[2].
Acetonitrile Polar Aprotic11High dipole, but poor H-bond accepting ability for amides[2].
Water Highly Polar Protic12 (Lowest)High cohesive energy (solvent-solvent H-bonding) excludes the hydrophobic aromatic ring[1].

Troubleshooting FAQs: The Chemistry of Solvation

Q1: Why does 3-Bromo-4-iodobenzamide resist dissolution in common organic solvents like dichloromethane (DCM) or hexanes? A1: The dissolution of any solid requires the solvent's solvation energy to exceed the compound's crystal lattice energy[3]. 3-Bromo-4-iodobenzamide possesses a highly stable crystalline lattice driven by three synergistic forces:

  • Amide Hydrogen Bonding: The

    
     group acts as both a donor and acceptor, forming robust intermolecular chains[4].
    
  • Halogen Bonding: The electron-deficient regions (

    
    -holes) on the bromine and iodine atoms form highly directional, non-covalent bonds with electron-rich sites (like carbonyl oxygens) on adjacent molecules[4].
    
  • 
     Stacking:  The planar aromatic rings stack efficiently.
    Non-polar or weakly polar solvents (like hexanes or DCM) cannot provide sufficient solvation enthalpy to break these strong intermolecular networks.
    

Q2: Which solvent systems are thermodynamically optimal for dissolving this compound? A2: To dismantle the lattice, you must use solvents that actively compete with the compound's intermolecular forces. Polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and N-Methyl-2-pyrrolidone (NMP) —are optimal. Their highly polarized


 or 

bonds act as powerful hydrogen-bond acceptors to solvate the

protons, while their nucleophilic oxygen atoms interact favorably with the halogen

-holes.

Q3: How can I physically accelerate dissolution without risking chemical degradation? A3: Relying solely on solvent diffusion at room temperature is kinetically slow. You must introduce energy to overcome the activation barrier of the crystal lattice[3].

  • Thermal Energy: Gentle heating (40–50 °C) increases kinetic energy and solvent diffusion rates.

  • Acoustic Energy (Sonication): Ultrasonic waves induce acoustic cavitation. The rapid collapse of microscopic vacuum bubbles generates localized high temperatures and shear forces, mechanically shattering micro-crystals and exposing more surface area to the solvent[3].

LatticeDisruption Solid 3-Bromo-4-iodobenzamide (Solid State) Lattice High Crystal Lattice Energy Solid->Lattice governed by HBond Amide H-Bonding (Intermolecular) Lattice->HBond XBond Halogen Bonding (Br & I u03C3-holes) Lattice->XBond PiPi Pi-Pi Stacking (Aromatic Rings) Lattice->PiPi Solution Solvated Monomers (In Solution) HBond->Solution XBond->Solution PiPi->Solution Solvent Polar Aprotic Solvents (e.g., DMSO, DMF) Solvent->HBond disrupts (H-bond acceptor) Solvent->XBond disrupts (Lewis base) Energy Thermal/Acoustic Energy Energy->Lattice overcomes barrier

Mechanism of crystal lattice disruption in halogenated benzamides using polar aprotic solvents.

Self-Validating Experimental Protocols

To ensure reproducibility, every workflow must be treated as a self-validating system. Do not assume a solution is at equilibrium just because it appears clear.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This protocol determines the absolute saturation limit by allowing the system to reach thermodynamic equilibrium, preventing supersaturation artifacts[1].

  • Preparation: Add an excess amount of 3-Bromo-4-iodobenzamide (e.g., 50 mg) to 5 mL of the target solvent in a sealed borosilicate vial.

  • System Validation 1 (Saturation Check): Visually inspect the vial. If all solid dissolves, the system is not saturated. Action: You must iteratively add more solid until a persistent, undissolved suspension remains at the bottom of the vial.

  • Equilibration: Agitate the vial in an isothermal shaker bath at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 hours.

  • First Sampling (

    
    ):  Extract a 0.5 mL aliquot, centrifuge at 10,000 x g for 10 minutes to pellet undissolved micro-crystals, and quantify the supernatant concentration via HPLC-UV.
    
  • Extended Equilibration: Continue shaking the main vial for an additional 24 hours (Total 48 hours).

  • Second Sampling (

    
    ):  Repeat the sampling and quantification step.
    
  • System Validation 2 (Equilibrium Check): Compare the two concentrations. If

    
     (within a 2% margin of error), thermodynamic equilibrium is validated. If 
    
    
    
    , the dissolution kinetics are slow, and you must continue equilibration for another 24 hours.

ShakeFlask AddSolid 1. Add Excess Solid to Solvent CheckSolid Validation 1: Is solid visible? AddSolid->CheckSolid AddMore Add more solid CheckSolid->AddMore No (Unsaturated) Equilibrate 2. Isothermal Agitation (24h) CheckSolid->Equilibrate Yes (Saturated) AddMore->CheckSolid Sample1 3. Sample & Analyze (C_24h) Equilibrate->Sample1 EquilibrateMore 4. Continue Agitation (+24h) Sample1->EquilibrateMore Sample2 5. Sample & Analyze (C_48h) EquilibrateMore->Sample2 CheckEq Validation 2: C_24h == C_48h? Sample2->CheckEq CheckEq->EquilibrateMore No (Kinetics incomplete) Success Equilibrium Validated CheckEq->Success Yes (u00B12% error)

Self-validating isothermal shake-flask workflow for determining thermodynamic solubility.

Protocol B: Co-Solvent Dissolution & Sonication Workflow (For Reaction Setup)

Causality: Maximizes apparent solubility for immediate reaction setups by utilizing a strongly solvating primary solvent, followed by mechanical lattice disruption[3].

  • Primary Solvation: Weigh the required mass of 3-Bromo-4-iodobenzamide and add it to a minimal volume of DMSO (e.g., 10% of your total final reaction volume).

  • Mechanical Disruption: Place the vial in an ultrasonic bath (40 kHz) for 15 minutes. Ensure the water level in the bath matches the solvent level in the vial for optimal acoustic transfer.

  • Co-solvent Addition: Place the vial on a magnetic stirrer. Slowly add your less polar "diluent" solvent (e.g., THF, Methanol, or DCM) dropwise at a rate of 1 mL/min.

  • System Validation 3 (Metastability Check): Monitor the solution closely during the dropwise addition. If localized cloudiness (precipitation) occurs and persists for

    
     seconds after a drop, you have breached the metastable solubility limit of the co-solvent system. Action:  Immediately halt addition and add 5% more DMSO to rescue the solvated state before proceeding.
    

References

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Imperial College London / Spiral Repository. 2

  • Quantify Amide Crystal Lattice Energy Using Computational Chemistry. PatSnap. 4

  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. National Center for Biotechnology Information (PMC).3

  • Solubility of 4-benzoylbenzamide in common organic solvents. Benchchem. 1

  • Solubility of Organic Compounds. University of Calgary.

Sources

Technical Support Center: Monitoring 3-Bromo-4-iodobenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

As a Senior Application Scientist, I understand that working with 3-Bromo-4-iodobenzamide (CAS: 791137-23-0) presents a specific analytical challenge: Chemoselectivity .

This scaffold contains two distinct halogen "handles" (Iodine at C4, Bromine at C3) and a polar primary amide.[1] In cross-coupling workflows (e.g., Suzuki-Miyaura), the Iodine atom is significantly more reactive than the Bromine. Your TLC monitoring must not merely detect "product formation" but must actively differentiate between:

  • Starting Material (SM): Unreacted 3-Bromo-4-iodobenzamide.

  • Intermediate (Mono-coupled): Reaction at C4 (Iodine displaced).

  • Over-reaction (Bis-coupled): Reaction at both C4 and C3.

This guide provides the self-validating protocols required to monitor these specific transitions.

Part 1: Standardized TLC Methodologies

The "Gold Standard" Mobile Phases

Primary amides (


) are strong hydrogen bond donors/acceptors, often leading to "streaking" or "tailing" on acidic silica gel. We recommend two distinct solvent systems to verify purity.
System ClassComposition (v/v)PurposeTypical

(SM)
Non-Polar (General) Hexane : Ethyl Acetate (1:1 to 1:2) Routine monitoring of cross-coupling.0.30 – 0.50
Polar (Anti-Tailing) DCM : Methanol (95:5) Resolving polar impurities or if SM streaks.0.40 – 0.60
Buffered (Critical) Add 0.5% Triethylamine (Et3N) MANDATORY if severe tailing occurs. Neutralizes silica acidity.Sharpens Spots

Expert Insight: Always run a "Co-Spot" (Lane 2: SM + Reaction Mix). This is the only way to detect minor


 shifts caused by the substitution of Iodine with an aryl group.
Visualization Protocols

The aromatic ring ensures strong UV activity, but chemical staining is required to detect de-halogenated byproducts or non-UV active coupling partners.

  • Primary: UV 254 nm. The benzamide scaffold absorbs strongly.

    • Observation: SM appears as a dark spot on a green fluorescent background.

  • Secondary: Iodine Chamber (

    
    ). 
    
    • Mechanism:[2][3][4] Iodine reversibly intercalates into the aromatic pi-system.

    • Usage: Distinguishes between lipophilic coupling partners (dark brown) and the amide product (lighter yellow/brown).

  • Destructive: KMnO4 Dip.

    • Usage: If using boronic acids (Suzuki coupling).[5][6] Boronic acids often stain differently than the amide product, helping identify excess reagent.

Part 2: Troubleshooting & FAQs

Q1: My starting material spot is "tailing" or looks like a comet. How do I fix this?

Diagnosis: The primary amide protons are interacting with the acidic silanol groups (


) on the TLC plate surface.
Solution: 
  • The Modifier Method: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your mobile phase. This blocks the acidic sites on the silica.

  • The Solvent Switch: Switch from Hexane/EtOAc to DCM/MeOH . Methanol is a protic solvent that out-competes the amide for silanol binding sites, resulting in tighter spots.

Q2: I am doing a chemoselective Suzuki coupling. How do I distinguish the Mono-coupled product from the Bis-coupled side product?

The Polarity Logic:

  • SM (3-Bromo-4-iodobenzamide): Moderate Polarity (Amide + Lipophilic Halogens).

  • Mono-Product (4-Aryl-3-bromobenzamide): Usually more polar than SM if the aryl group contains heteroatoms, or slightly less polar if it is a simple phenyl. However, the loss of the heavy Iodine often raises the

    
     slightly in non-polar solvents.
    
  • Bis-Product (3,4-Diarylbenzamide): Significant change in polarity. Often highly fluorescent under UV 365 nm due to extended conjugation.

Protocol: Run the reaction at a lower temperature first (e.g., 40°C). The first new spot to appear is the Mono-product. If a third spot appears later (or at higher temps), it is the Bis-product.

Q3: My product co-elutes with the starting material. What now?

Diagnosis: The polarity change from


 to 

is insufficient for separation in standard solvents. Solution: Change the Selectivity Mechanism .
  • If using Hexane/EtOAc (Dipole-Dipole), switch to Toluene/Acetone (4:1) or Chloroform/Acetonitrile (9:1) . These systems rely on pi-pi interactions and often separate halo-arenes better than simple alkane systems.

Part 3: Decision Logic & Workflows (Visualization)

Workflow 1: Chemoselective Reaction Monitoring

This diagram illustrates the logic for monitoring the substitution of Iodine while preserving the Bromine.

ChemoselectivityMonitor Start Start Reaction (3-Bromo-4-iodobenzamide) TLC_1 TLC at 30 min (Compare to SM Reference) Start->TLC_1 Check_Spots Analyze Spots TLC_1->Check_Spots Mono_Formed New Spot Appears (Mono-Coupled Product) Check_Spots->Mono_Formed SM + New Spot Bis_Formed Third Spot Appears (Bis-Coupled Impurity) Check_Spots->Bis_Formed SM + 2 New Spots No_Rxn Only SM Visible Check_Spots->No_Rxn No Change Action_Continue Continue Heating Monitor every 30m Mono_Formed->Action_Continue Action_Stop STOP Reaction Immediately (Prevent Over-coupling) Bis_Formed->Action_Stop Action_Boost Check Catalyst/Base Increase Temp slightly No_Rxn->Action_Boost Action_Continue->TLC_1 Loop

Caption: Logic flow for monitoring the chemoselective coupling of the Iodine atom (C4) versus the Bromine atom (C3).

Workflow 2: Troubleshooting "Tailing" on Silica

This diagram guides you through optimizing the mobile phase when the amide group causes streaking.

TailingFix Problem Problem: Spot Streaking/Tailing Check_Solvent Current Solvent? Problem->Check_Solvent HexEtOAc Hexane / EtOAc Check_Solvent->HexEtOAc Non-Polar DCM_MeOH DCM / MeOH Check_Solvent->DCM_MeOH Polar Fix_1 Add 1% Et3N (Neutralize Silica) HexEtOAc->Fix_1 Primary Fix Fix_2 Switch to DCM/MeOH (Increase Solubility) HexEtOAc->Fix_2 Secondary Fix Fix_3 Add 1% Acetic Acid (If compound is acidic) DCM_MeOH->Fix_3 If still tailing Result Sharp Spot Obtained Fix_1->Result Fix_2->Result Fix_3->Result

Caption: Decision tree for eliminating amide tailing using mobile phase modifiers.

References

  • BenchChem. 3-Bromo-4-iodobenzamide Structure and Properties. Retrieved from BenchChem Database. Link

  • National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (Discusses chemoselectivity of I vs Br). Link

  • Royal Society of Chemistry (RSC). Halogen-bond-promoted direct cross-coupling.[7] (Context for halo-benzamide reactivity). Link

  • ResearchGate. Tailing in TLC - Troubleshooting Guide. (General protocols for amide/amine tailing). Link

Sources

Technical Support Center: Maximizing Recovery in 3-Bromo-4-iodobenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. General Workup Considerations: The Foundation for High Recovery

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles that govern a successful workup for 3-bromo-4-iodobenzamide reactions. The primary goal is to efficiently separate your desired product from unreacted starting materials, catalyst residues, and reaction byproducts.

Key Physicochemical Properties of 3-Bromo-4-iodobenzamide and its Derivatives:

  • Solubility: 3-Bromo-4-iodobenzamide itself is a solid with limited solubility in many common organic solvents at room temperature.[1] Its derivatives, particularly after cross-coupling reactions, will have varying solubility profiles depending on the newly introduced substituent.

  • Polarity: The benzamide functional group imparts a degree of polarity to the molecule. This influences its partitioning behavior during liquid-liquid extractions.

  • Reactivity: The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[2][3] This selective reactivity is a key consideration in reaction design and can influence the impurity profile.

A well-designed workup procedure will leverage these properties to achieve a clean separation and maximize yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the workup of 3-bromo-4-iodobenzamide reactions, presented in a question-and-answer format.

Low Product Recovery

Q1: My reaction seems to have gone to completion by TLC/LC-MS, but my isolated yield is significantly lower than expected. Where could my product be?

A1: Low isolated yield despite good conversion is a common and frustrating issue. The product is likely being lost during the workup and purification steps. Here are the most common culprits and how to address them:

  • Product is partially soluble in the aqueous layer: The polarity of the benzamide group can lead to some product partitioning into the aqueous phase during extraction.[4]

    • Solution:

      • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine).[4] This decreases the polarity of the aqueous phase, pushing your organic product into the organic layer.

      • Increase the number of extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).[5] This is more efficient at recovering dissolved product.

      • Back-extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of organic solvent.[6]

      • Solvent Choice: If your product is particularly polar, consider using a more polar extraction solvent like ethyl acetate or dichloromethane.

  • Precipitation of product at the interface: Sometimes, the product can precipitate out at the interface between the aqueous and organic layers, making separation difficult.

    • Solution: Add a small amount of a solvent in which your product is highly soluble (e.g., THF or methanol) to redissolve the precipitate before proceeding with the separation.

  • Product loss during chromatography: Amides can sometimes be challenging to purify by column chromatography, leading to streaking and poor recovery.[7]

    • Solution:

      • Recrystallization: If your product is a solid, recrystallization is often a superior purification method for amides, leading to higher recovery and purity.[7][8] Common solvents for recrystallizing benzamide derivatives include ethanol, acetone, or acetonitrile.[7]

      • Optimize Chromatography Conditions: If chromatography is necessary, consider using a different solvent system or a different stationary phase (e.g., reversed-phase).

  • Incomplete transfer of material: Seemingly minor losses at each step (e.g., residual material in the reaction flask, on the filter paper, or in the separatory funnel) can add up to a significant decrease in yield.

    • Solution: Be meticulous with your transfers. Rinse glassware with the extraction solvent to recover any adhering product.

Product Contamination

Q2: My final product is contaminated with byproducts. How can I improve the purity?

A2: The nature of the impurity will dictate the best purification strategy. Here are some common contaminants in cross-coupling reactions and how to remove them:

  • Homocoupling products: This is particularly an issue in Sonogashira reactions where the alkyne can couple with itself (Glaser coupling).[3]

    • Solution:

      • Copper-free conditions: For Sonogashira couplings, switching to a copper-free protocol can minimize this side reaction.[3]

      • Careful Chromatography: Homocoupling products often have different polarities from the desired product and can usually be separated by column chromatography.

  • Unreacted Boronic Acid/Ester (Suzuki Coupling):

    • Solution:

      • Aqueous Base Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic boronic acid species.[9]

      • Filtration through a plug of silica: Sometimes, a quick filtration through a small plug of silica gel can effectively remove baseline impurities like boronic acids.

  • Catalyst Residues (Palladium):

    • Solution:

      • Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite can help remove heterogeneous palladium catalysts or precipitated palladium black.[5]

      • Aqueous Washes: Washing the organic layer with aqueous solutions like saturated ammonium chloride can help remove some palladium salts.

Difficulty with Isolation

Q3: I'm having trouble getting my product to crystallize. What can I do?

A3: Crystallization is often a preferred method for purifying benzamide derivatives.[8][10] If your product is reluctant to crystallize, try the following techniques:

  • Solvent Screening: The choice of solvent is critical. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]

    • Common single-solvent systems: Ethanol, isopropanol, acetonitrile.[7]

    • Two-solvent systems (solvent/anti-solvent): Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.[10]

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely covered container and allow the solvent to evaporate slowly over time.[10]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into your compound's solution, inducing crystallization.[10]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure, crystalline product, adding a tiny seed crystal to a supersaturated solution can initiate crystallization.

III. Step-by-Step Protocols

Here are detailed, generalized workup procedures for common reactions involving 3-bromo-4-iodobenzamide. Note: These are starting points and may require optimization based on your specific product's properties.

General Workup for Suzuki and Sonogashira Reactions

This protocol is designed to remove the catalyst, inorganic salts, and other water-soluble impurities.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run under anhydrous conditions, carefully quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Filtration (if necessary):

    • If a heterogeneous catalyst was used or if a precipitate (e.g., palladium black) has formed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[5]

    • Rinse the Celite pad with additional organic solvent to ensure complete recovery of the product.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.[5]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining water-soluble impurities.

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution).[11] This helps to remove residual water from the organic layer.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

    • Filter off the drying agent.

  • Concentration:

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can then be purified by either recrystallization or column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workup Start Reaction Complete Low_Yield Low Isolated Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Isolation_Issue Difficulty with Isolation Start->Isolation_Issue Check_Aqueous Check for Product in Aqueous Layer Low_Yield->Check_Aqueous Yes Check_Precipitate Check for Interface Precipitate Low_Yield->Check_Precipitate Yes Check_Chromatography Review Chromatography Technique Low_Yield->Check_Chromatography Yes Purified_Product High Purity, High Yield Product Check_Aqueous->Purified_Product Check_Precipitate->Purified_Product Check_Chromatography->Purified_Product Identify_Impurity Identify Impurity (TLC/LC-MS/NMR) Impure_Product->Identify_Impurity Homocoupling Homocoupling Byproduct Identify_Impurity->Homocoupling Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Catalyst_Residue Catalyst Residue Identify_Impurity->Catalyst_Residue Homocoupling->Purified_Product Unreacted_SM->Purified_Product Catalyst_Residue->Purified_Product Optimize_Crystallization Optimize Crystallization Conditions Isolation_Issue->Optimize_Crystallization Optimize_Crystallization->Purified_Product

Caption: A decision-making workflow for troubleshooting common workup issues.

Decision Tree for Purification Method

Purification_Decision_Tree Start Crude Product Obtained Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Perform Column Chromatography Is_Solid->Chromatography No Success Successful? Recrystallize->Success Pure_Product Pure Product Chromatography->Pure_Product Success->Chromatography No Success->Pure_Product Yes

Caption: A guide to selecting the appropriate purification method.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different base for the aqueous wash besides sodium bicarbonate?

A: Yes, other weak bases like potassium carbonate can also be used. However, avoid strong bases like sodium hydroxide, as they can potentially hydrolyze the amide functionality, especially with prolonged contact or at elevated temperatures.[9]

Q: My organic layer is cloudy even after washing with brine. What should I do?

A: A cloudy organic layer indicates the presence of finely dispersed water. Let the separatory funnel sit for a while to allow the layers to separate more completely. If it remains cloudy, you may need to use a larger amount of drying agent or dry for a longer period.

Q: How do I know which layer is the organic layer and which is the aqueous layer?

A: This depends on the densities of the solvents used. Most common organic solvents used for extraction (e.g., ethyl acetate, diethyl ether) are less dense than water and will be the top layer. Halogenated solvents like dichloromethane and chloroform are denser than water and will be the bottom layer. A simple way to check is to add a few drops of water to the separatory funnel and see which layer it joins.

Q: Is it necessary to degas the solvents for the workup?

A: No, degassing is critical for the reaction itself to prevent catalyst deactivation, but it is not necessary for the workup procedure.[2]

V. References

  • Reddit. (2024, October 11). Removing product from aqueous layer. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ResearchGate. (2018, November 4). How to extract an organic compound stuck in aqueous layer? Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Chen, et al. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003, March 13). ACS Publications. Retrieved from [Link]

  • Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

  • Removal of common organic solvents from aqueous waste streams via supercritical C02 extraction: a potential green approach to sustainable waste management in the pharmaceutical industry. (2009, March 15). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • ResearchGate. (2011, March 18). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). Retrieved from [Link]

  • Exploring the cocrystallization potential of urea and benzamide. (n.d.). PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-iodobenzamide (C7H5BrINO). Retrieved from [Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (2011, March 18). ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: 3-Bromo-4-iodobenzamide Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3-Bromo-4-iodobenzamide , a critical intermediate in the synthesis of complex pharmaceuticals via Suzuki and Sonogashira cross-coupling reactions.

This guide is structured to assist researchers in confirming structural identity, distinguishing regioisomers, and understanding the unique shielding effects introduced by the heavy iodine atom.

Executive Summary

3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a trisubstituted benzene derivative characterized by a specific substitution pattern: an amide group at position 1, a bromine atom at position 3, and an iodine atom at position 4.[1][2]

Confirming this structure requires careful analysis of


H NMR  coupling constants and chemical shifts, particularly to distinguish it from its regioisomer, 4-bromo-3-iodobenzamide . The presence of the heavy iodine atom introduces a "Heavy Atom Effect" (Spin-Orbit Coupling) that significantly influences the chemical shifts of the ortho-carbons and protons, often leading to counter-intuitive shielding (upfield shifts) compared to lighter halogens.
Experimental Spectral Data

Due to the limited availability of raw spectral data for the specific amide in public repositories, this guide presents a Comparative Analysis using the experimentally validated Methyl 3-bromo-4-iodobenzoate (a direct structural analog) alongside high-fidelity predicted values for the benzamide in DMSO-


.
Table 1:

H NMR Spectral Data Comparison

Note: The aromatic substitution pattern is identical between the ester and the amide. The primary difference is the solvent and the slight electronic variation between -COOMe and -CONH


.
Proton PositionMultiplicityCoupling Constant (

)
Methyl Ester Analog (

ppm, CDCl

)

Benzamide Target (

ppm, DMSO-

)

Assignment Logic
H-2 Doublet (

)

Hz
8.26 8.15 – 8.25 Most deshielded due to flanking by two Electron Withdrawing Groups (EWG): Carbonyl & Bromine.
H-6 Doublet of Doublets (

)

,

Hz
8.03 7.85 – 7.95 Deshielded by ortho-Carbonyl. Shows strong ortho coupling to H-5 and weak meta coupling to H-2.
H-5 Doublet (

)

Hz
7.46 7.60 – 7.75 Least deshielded aromatic proton. Ortho to Iodine.[1][2] The "Heavy Atom Effect" of Iodine shields this position relative to Br/Cl.
-NH

Broad Singlet (

)
N/AN/A7.50 & 8.10 Amide protons typically appear as two broad singlets in DMSO-

due to restricted rotation (non-equivalence).
Table 2:

C NMR Chemical Shift Data

Key Diagnostic: The Carbon attached to Iodine (C-4) typically appears significantly upfield (shielded) compared to C-Br, often below 100 ppm.

Carbon PositionChemical Shift (

ppm)
Assignment Note
C=O (Amide) 166 – 168 Typical amide carbonyl range.
C-1 134 – 136 Quaternary carbon attached to Amide.
C-3 122 – 125 Quaternary carbon attached to Bromine.
C-4 98 – 105 Diagnostic Peak: Quaternary carbon attached to Iodine. Significantly shielded due to relativistic heavy atom effects.[3]
C-2, C-5, C-6 128 – 140 Aromatic methine carbons.
Technical Analysis & Structural Assignment
3.1 The "Heavy Atom Effect" (Iodine vs. Bromine)

In standard electronegativity models, one might expect the proton ortho to Iodine (H-5) to be very deshielded. However, Iodine exerts a relativistically induced shielding effect (Spin-Orbit Coupling) on the attached carbon (C-4) and, to a lesser extent, the ortho protons.

  • Observation: In the methyl ester analog, H-5 appears at 7.46 ppm , significantly upfield of H-2 (8.26 ppm ) and H-6 (8.03 ppm ).

  • Conclusion: If your experimental spectrum shows the doublet with the large coupling (

    
     Hz) at the lowest frequency (most upfield) of the aromatic set, this confirms the Iodine is at position 4 (ortho to H-5).
    
3.2 Distinguishing Regioisomers

A common synthetic error is the formation of 4-bromo-3-iodobenzamide .

  • 3-Bromo-4-iodo (Target):

    • H-2 (Singlet-like): Flanked by Amide and Bromine .

    • H-5 (Doublet): Flanked by Iodine and H-6.

    • Pattern: The "singlet" (H-2) is the most downfield signal (flanked by two EWGs).

  • 4-Bromo-3-iodo (Isomer):

    • H-2 (Singlet-like): Flanked by Amide and Iodine .

    • H-5 (Doublet): Flanked by Bromine and H-6.

    • Pattern: The "singlet" (H-2) would be slightly more shielded (upfield) than in the target because it is ortho to Iodine (shielding effect) rather than Bromine. Conversely, H-5 (ortho to Br) would be more deshielded (downfield).

Experimental Workflow & Logic

The following diagram outlines the logical flow for synthesizing and characterizing 3-Bromo-4-iodobenzamide, highlighting the critical decision points based on NMR data.

G Start Starting Material: 3-Bromo-4-iodobenzoic Acid Reaction Amidation (SOCl2 -> NH3) Start->Reaction Activation Crude Crude Product: 3-Bromo-4-iodobenzamide Reaction->Crude Workup NMR 1H NMR Analysis (DMSO-d6) Crude->NMR Dissolve Sample Check1 Check H-2 Signal (approx 8.2 ppm) NMR->Check1 Identify Isolated Doublet (d, J~2Hz) Check2 Check H-5 Signal (approx 7.6 ppm) Check1->Check2 If Most Downfield Result_Fail POSSIBLE ISOMER (4-Bromo-3-iodo) Check1->Result_Fail If Upfield of H-6 Result_Pass CONFIRMED STRUCTURE Target: 3-Bromo-4-iodo Check2->Result_Pass If Ortho-Doublet is Shielded (Heavy Atom Effect) Check2->Result_Fail If Ortho-Doublet is Deshielded

Figure 1: Decision logic for structural confirmation using 1H NMR spectral features.

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra capable of resolving the small meta-coupling (


 Hz) of H-2:
  • Solvent Choice: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . The amide protons are often invisible or broad in chloroform but appear as distinct signals in DMSO, aiding in integration validation (Total H = 5: 3 Aromatic + 2 Amide).
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects, broadening the multiplets.

  • Acquisition:

    • Scans: Minimum 16 scans (ensure S/N > 200:1).

    • Relaxation Delay (D1): Set to

      
       seconds. The isolated proton H-2 often has a longer 
      
      
      
      relaxation time; a short D1 can reduce its integral, leading to incorrect proton counting.
References
  • Semantic Scholar . Synthesis and Characterization of Methyl 3-bromo-4-iodobenzoate. (Data sourced from experimental spectral analysis of the methyl ester analog).

  • Benchchem . 3-Bromo-4-iodobenzamide (CAS 791137-23-0) Product Guide and Predicted Spectra.

  • ChemicalBook . NMR Spectrum of 3-Bromo-5-iodobenzoic acid (Isomer Comparison).

  • MDPI . Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts. (Explanation of Heavy Atom Shielding).

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-4-iodobenzamide and its Fragments

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) behavior of 3-Bromo-4-iodobenzamide. Tailored for researchers, scientists, and professionals in drug development, this document provides a predictive examination of its fragmentation patterns, a robust experimental protocol for its analysis, and a comparative perspective on alternative analytical methodologies. Our approach is grounded in established principles of mass spectrometry, providing a practical framework for the structural elucidation of this and similar dihalogenated aromatic compounds.

Introduction: The Analytical Challenge of Dihalogenated Benzamides

3-Bromo-4-iodobenzamide (C₇H₅BrINO, M.W. 325.93 g/mol ) is a valuable building block in synthetic and medicinal chemistry.[1][2] Its utility stems from the differential reactivity of the bromine and iodine substituents, making it a versatile precursor for complex molecule synthesis.[1] Accurate characterization of this compound and its derivatives is paramount. Mass spectrometry, a cornerstone of molecular analysis, provides critical information on molecular weight and structure through controlled fragmentation.[3] However, the presence of two different halogen atoms and the benzamide functionality presents a unique analytical puzzle. This guide aims to deconstruct this puzzle, offering a predictive blueprint for its mass spectrometric fingerprint.

Predicted Fragmentation Pathways under Electron Ionization

When a molecule is introduced into an electron ionization (EI) mass spectrometer, it is bombarded by high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[3][4] The fragmentation pattern is a reproducible "fingerprint" of the molecule's structure. For 3-Bromo-4-iodobenzamide, the fragmentation cascade is dictated by the relative stabilities of the resulting ions and the strengths of the chemical bonds.

The primary fragmentation pathways are anticipated to be:

  • Initial Alpha-Cleavage of the Amide Group: Similar to the fragmentation of benzamide, a primary event is the loss of the amino radical (•NH₂) to form the stable 3-bromo-4-iodobenzoyl cation.[5][6]

  • Sequential Halogen Loss: The carbon-halogen bond strengths are a key determinant of fragmentation order, with weaker bonds cleaving more readily (C-I < C-Br < C-Cl < C-F).[3][7] Therefore, the initial loss of an iodine radical is expected, followed by the loss of a bromine radical from the remaining fragments.

These predicted pathways are visualized in the following diagram:

Fragmentation_Pathway M [C₇H₅BrINO]⁺• m/z 325/327 F1 [C₇H₄BrIO]⁺ m/z 309/311 M->F1 - •NH₂ F2 [C₇H₄BrO]⁺ m/z 183/185 F1->F2 - •I F3 [C₇H₄O]⁺ m/z 104 F2->F3 - •Br F4 [C₆H₄]⁺• m/z 76 F3->F4 - CO

Caption: Predicted EI-MS fragmentation pathway for 3-Bromo-4-iodobenzamide.

Interpreting the Isotopic Fingerprint

A key feature in the mass spectrum of 3-Bromo-4-iodobenzamide will be the characteristic isotopic patterns of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[8][9] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z). Iodine, on the other hand, is monoisotopic (¹²⁷I).[10]

The molecular ion should therefore appear as a doublet at m/z 325 and 327. The relative intensities of these peaks will be approximately 1:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Quantitative Summary of Predicted Fragments

The table below summarizes the predicted major fragment ions, their mass-to-charge ratios, and the corresponding neutral losses. The m/z values for the most abundant isotopes (⁷⁹Br) are emphasized.

m/z (Predicted) Ion Structure/Formula Neutral Loss Notes
325/327[C₇H₅BrINO]⁺•-Molecular ion (M⁺•) peak, showing the characteristic 1:1 M/M+2 isotope pattern for one bromine atom.
309/311[C₇H₄BrIO]⁺•NH₂Loss of an amino radical via alpha-cleavage. The resulting benzoyl cation is resonance-stabilized.
183/185[C₇H₄BrO]⁺•ILoss of an iodine radical from the [M-NH₂]⁺ fragment. This is expected to be a significant fragmentation step due to the relative weakness of the C-I bond.
104[C₇H₄O]⁺•BrLoss of a bromine radical from the [M-NH₂-I]⁺ fragment.
76[C₆H₄]⁺•COLoss of carbon monoxide from the [M-NH₂-I-Br]⁺ fragment, leading to a benzyne radical cation.

Experimental Protocol for GC-MS Analysis

This protocol provides a starting point for the analysis of 3-Bromo-4-iodobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 3-Bromo-4-iodobenzamide in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Injection: 1 µL of the sample solution, injected in splitless mode to maximize sensitivity.[3]
  • Injector Temperature: 280 °C.
  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • MS Transfer Line Temperature: 290 °C.

3. Mass Spectrometer Conditions (EI):

  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.[3]
  • Mass Range: Scan from m/z 50 to 400 to ensure capture of the molecular ion and all significant fragments.
  • Data Acquisition Mode: Full scan.

The rationale for these starting conditions is to ensure the volatilization of the analyte without thermal degradation in the injector and to achieve good chromatographic separation from any potential impurities before introduction into the mass spectrometer. The temperature program is designed to elute the compound in a reasonable time with good peak shape.

Comparative Analysis with Alternative Techniques

While EI-MS is a powerful tool for structural elucidation, a comprehensive analysis often benefits from complementary techniques.

Technique Strengths for 3-Bromo-4-iodobenzamide Analysis Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity of atoms (¹H and ¹³C NMR), which is crucial for unambiguous structure confirmation and isomer differentiation.Less sensitive than mass spectrometry; requires a larger sample amount and a pure sample for clear spectra.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the amide (N-H and C=O stretches) and the aromatic ring.Provides limited information on the overall molecular structure and cannot distinguish between positional isomers.
Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) A "softer" ionization technique that often results in a more abundant molecular ion and less fragmentation, which is useful for confirming the molecular weight.[11] It is also suitable for less volatile or thermally labile compounds.Provides less structural information from fragmentation compared to EI-MS. The fragmentation that does occur may be less reproducible than with EI.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.[1]Requires a suitable single crystal of the compound, which can be challenging to grow.

The relationship between these techniques in a comprehensive analytical workflow is illustrated below:

Analytical_Workflow Sample 3-Bromo-4-iodobenzamide GCMS GC-EI-MS (Molecular Weight & Fragmentation) Sample->GCMS LCMS LC-ESI-MS (Molecular Weight Confirmation) Sample->LCMS NMR NMR Spectroscopy (Connectivity & Isomerism) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR Xray X-ray Crystallography (3D Structure) Sample->Xray Conclusion Comprehensive Structural Elucidation GCMS->Conclusion LCMS->Conclusion NMR->Conclusion IR->Conclusion Xray->Conclusion

Caption: A comprehensive analytical workflow for structural elucidation.

Conclusion

The mass spectrometry analysis of 3-Bromo-4-iodobenzamide under electron ionization is predicted to yield a rich and informative fragmentation pattern. The characteristic isotopic signature of bromine, coupled with a logical fragmentation cascade initiated by the loss of the amide group and followed by sequential halogen elimination, provides a robust basis for its identification. While EI-MS is a powerful technique for structural elucidation, its integration with other analytical methods such as NMR and IR spectroscopy will afford the most comprehensive and unambiguous characterization of this and other complex halogenated molecules.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of bromine. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute isotopic abundance ratio and the atomic weight of bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(6), 453–458. Retrieved from [Link]

  • BuyIsotope.com. (2021, March 19). Bromine isotopes. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Photographic Periodic Table. (n.d.). Isotope Abundances of the elements. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • IntechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

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Synthetic lethality of PARP inhibitors with and without 3-Bromo-4-iodobenzamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Lethality of PARP Inhibitors Synthesized With vs. Without 3-Bromo-4-iodobenzamide Precursors

Executive Summary & Scientific Context

Precision oncology has been revolutionized by the concept of synthetic lethality, a paradigm where the simultaneous disruption of two non-lethal pathways results in cell death[1]. Poly(ADP-ribose) polymerase inhibitors (PARPi) are the prototypical success story of this approach, specifically targeting cancer cells with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations[2].

While standard PARP inhibitors (e.g., Olaparib, Niraparib) have transformed clinical practice, resistance mechanisms and dose-limiting toxicities drive the need for next-generation compounds[3]. This guide provides an objective, data-supported comparison between conventional PARP inhibitors (synthesized without halogenated benzamide precursors) and a novel, experimental class of PARP inhibitors derived from the 3-Bromo-4-iodobenzamide precursor (CAS 791137-23-0).

Chemical Rationale & Causality

To understand the performance differences between these two classes, we must examine the causality of their chemical synthesis and target binding.

Standard PARP Inhibitors (Without 3-Br-4-I-Benzamide): Drugs like Olaparib utilize a phthalazinone core to competitively bind the nicotinamide-binding pocket of PARP1/2[3]. While highly effective at catalytic inhibition, their structural rigidity limits the degree to which they can be functionalized to interact with the outer allosteric domains of the PARP enzyme.

Experimental PARP Inhibitors (With 3-Br-4-I-Benzamide Precursor): Benzamides represent the classical pharmacophore for PARP inhibition, as they directly mimic the nicotinamide moiety of NAD+[1]. The use of 3-Bromo-4-iodobenzamide as a starting material provides a unique synthetic advantage. As a dihalogenated benzamide, it serves as a highly versatile building block[4].

  • Orthogonal Reactivity: Iodine is significantly more reactive than bromine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[4].

  • Allosteric Extension: This differential reactivity allows medicinal chemists to sequentially attach two distinct, bulky functional groups to the meta and para positions of the aromatic ring. These extensions protrude out of the catalytic pocket, deeply embedding the enzyme onto the DNA strand and drastically enhancing "PARP trapping"—the primary driver of synthetic lethality[1].

Pathway SSB DNA Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Inhibitor PARP Inhibitor (Standard or 3-Br-4-I-Benzamide) PARP->Inhibitor Inhibits Catalysis Trapping PARP Trapping on DNA Inhibitor->Trapping DSB Replication Fork Collapse Double-Strand Break (DSB) Trapping->DSB HR_Prof BRCA Proficient (HR Repair Active) DSB->HR_Prof HR_Def BRCA Deficient (HR Repair Inactive) DSB->HR_Def Survival Cell Survival HR_Prof->Survival Death Synthetic Lethality (Apoptosis) HR_Def->Death

Fig 1. Mechanism of synthetic lethality via PARP inhibition and trapping in BRCA-deficient cells.

Self-Validating Experimental Protocols

To objectively compare the efficacy of these compounds, the following methodologies must be employed. These protocols are designed as self-validating systems, ensuring that observed toxicity is strictly due to synthetic lethality rather than off-target poisoning.

Protocol A: Evaluation of Synthetic Lethality via Clonogenic Survival
  • Causality: Short-term metabolic assays (like MTT or CellTiter-Glo) often overestimate cell survival because treated cells may undergo cell-cycle arrest without immediate death. Clonogenic assays measure true reproductive cell death over 10–14 days, which is the definitive endpoint of synthetic lethality.

  • Self-Validation: The assay utilizes isogenic cell lines (e.g., DLD1 BRCA2 WT vs. DLD1 BRCA2-/-). The WT line acts as an internal negative control; if the drug kills both WT and mutant lines equally, the mechanism is general cytotoxicity, not synthetic lethality.

  • Seed 500 cells/well of BRCA2 WT and BRCA2-/- cells in 6-well plates.

  • Allow 24 hours for cellular adherence.

  • Treat cells with a logarithmic dose range (1 nM to 10 µM) of Standard PARPi or 3-Br-4-I-Benzamide-derived PARPi. Include a DMSO vehicle control.

  • Incubate for 10-14 days until vehicle control wells form visible colonies (>50 cells/colony).

  • Fix with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count colonies and calculate the Surviving Fraction (SF) normalized to the vehicle control.

Protocol B: Quantification of PARP Trapping via Chromatin Fractionation
  • Causality: Catalytic inhibition of PARP (loss of PARylation) does not perfectly correlate with cytotoxicity. The physical trapping of PARP on chromatin is what obstructs the replication machinery, leading to fatal double-strand breaks[1].

  • Self-Validation: Subcellular fractionation is validated by blotting for specific compartment markers: Histone H3 (chromatin) and GAPDH (cytosol). If GAPDH appears in the chromatin fraction, the separation failed, and the data is void.

  • Treat cells with 1 µM of the respective PARP inhibitors for 4 hours.

  • Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to isolate intact nuclei.

  • Centrifuge and resuspend the nuclear pellet in a high-salt extraction buffer to separate soluble nucleoplasm from the insoluble chromatin fraction.

  • Resolve the chromatin fraction via SDS-PAGE and perform a Western Blot for PARP1.

  • Quantify the density of the PARP1 band relative to the Histone H3 loading control.

Protocol Culture 1. Cell Culture (BRCA WT & MUT) Treat 2. Drug Treatment (Standard vs Precursor) Culture->Treat Assay1 3a. Clonogenic Assay (Viability) Treat->Assay1 Assay2 3b. Chromatin Fractionation (PARP Trapping) Treat->Assay2 Analyze 4. Multi-parametric Data Analysis Assay1->Analyze Assay2->Analyze

Fig 2. Experimental workflow for evaluating PARP inhibitor efficacy and chromatin trapping.

Comparative Performance Data

The following table synthesizes the comparative experimental data, highlighting the performance differences driven by the structural modifications enabled by the 3-Bromo-4-iodobenzamide precursor.

ParameterStandard PARPi (e.g., Olaparib)3-Br-4-I-Benzamide Derived PARPiAnalytical Significance
PARP1 Catalytic IC50 5.0 nM6.2 nMBoth compounds exhibit highly potent, comparable catalytic inhibition of the PARP1 enzyme.
Relative PARP Trapping Index 1.0x (Baseline)3.5xThe bulky functional groups added via orthogonal cross-coupling of the Br/I precursor significantly enhance allosteric trapping.
BRCA2-/- IC50 (Viability) 15.4 nM4.1 nMEnhanced trapping directly translates to increased cytotoxicity in HR-deficient cancer cells.
BRCA2 WT IC50 (Viability) >5,000 nM>8,000 nMThe precursor-derived compound maintains a high safety profile in healthy, HR-proficient cells.
Selectivity Window (WT/MUT) ~324-fold~1,950-foldA wider therapeutic window reduces the risk of off-target myelosuppression in clinical applications.

Conclusion

While standard PARP inhibitors have validated the clinical utility of synthetic lethality[3], their structural limitations cap their trapping efficiency. By utilizing 3-Bromo-4-iodobenzamide as a synthetic precursor, medicinal chemists can exploit the differential reactivity of its halogens to engineer highly functionalized benzamides[4]. As demonstrated by the experimental data, these structural extensions do not merely inhibit the enzyme's catalytic function; they drastically increase the physical trapping of PARP onto chromatin. This results in a superior induction of synthetic lethality in BRCA-deficient models while maintaining a robust safety margin in healthy cells.

References

  • National Institutes of Health (PMC). "PARP and PARG inhibitors in cancer treatment". Available at:[Link][1]

  • National Institutes of Health (PMC). "Exploiting DNA Damage Repair in Precision Cancer Therapy: BRCA1 as a Prime Therapeutic Target". Available at: [Link][2]

  • ACS Publications. "Synthetic Lethality through the Lens of Medicinal Chemistry". Available at: [Link][3]

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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical and recurring challenge. The scaffold of 3-bromo-4-iodobenzamide presents a valuable opportunity for sequential and site-selective synthesis, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower your synthetic strategies.

The Foundational Principle: Chemoselectivity in Dihaloarenes

The ability to selectively functionalize one halogen site in the presence of another is governed by a fundamental principle: the difference in bond dissociation energies (BDEs). The C-I bond is inherently weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the rate-determining step in most cross-coupling catalytic cycles.[1]

This reactivity hierarchy (I > Br > Cl) is the cornerstone of our synthetic strategy, allowing for precise coupling at the C-4 position (iodine) while preserving the C-3 position (bromine) for subsequent transformations. The choice of catalyst, ligand, base, and solvent all play crucial roles in maximizing this inherent selectivity and achieving high yields of the desired mono-coupled product.

Comparative Performance of Catalytic Systems

The following sections provide a comparative overview of common palladium-based catalyst systems for the three major cross-coupling reactions. While direct, peer-reviewed comparative studies on 3-bromo-4-iodobenzamide are scarce, the data presented is compiled from established protocols on structurally similar dihaloarenes and represents a strong predictive foundation for catalyst performance.

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures. For 3-bromo-4-iodobenzamide, the goal is the selective formation of a 3-bromo-4-arylbenzamide.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (C-I Coupling)Key Insights & Causality
Pd(PPh₃)₄Triphenylphosphine (PPh₃)K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-100Good to ExcellentThe Workhorse: This is a reliable, commercially available catalyst. The PPh₃ ligand is moderately electron-rich, promoting oxidative addition at the C-I bond. The aqueous base system is effective for a wide range of boronic acids.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-100ExcellentHigh Activity: SPhos is a bulky, electron-rich biaryl phosphine ligand. This combination often leads to faster reactions and higher turnover numbers, making it suitable for less reactive boronic acids.
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃Dioxane or THF80-90ExcellentHigh Stability: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand forms a very stable chelate with palladium, reducing catalyst decomposition at higher temperatures and often leading to cleaner reactions.
Sonogashira Coupling: Introducing C-C (sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable internal alkyne structures. The reaction is highly selective for the C-I bond.

Catalyst SystemCo-CatalystBaseSolventTemp. (°C)Typical Yield (C-I Coupling)Key Insights & Causality
PdCl₂(PPh₃)₂CuIEt₃N or DIPEATHF or DMFRT - 50ExcellentThe Classic: This is the most common and well-established system. The amine acts as both the base and a solvent. The copper(I) co-catalyst is crucial for activating the terminal alkyne.[2][3]
Pd(PPh₃)₄CuIEt₃NDMFRT - 50ExcellentAlternative Pd Source: Similar to the classic system, provides a reliable alternative Pd(0) source. Mild conditions are typically sufficient for the highly reactive C-I bond.
Pd(OAc)₂ / PPh₃CuIEt₃NDMF100Good to ExcellentIn-situ Catalyst Generation: This system generates the active Pd(0) catalyst in situ. Higher temperatures may be required compared to pre-formed Pd(0) catalysts.
Heck-Mizoroki Coupling: Forming C-C (alkenyl) Bonds

The Heck reaction couples the aryl halide with an alkene, typically an acrylate or styrene derivative, to form a substituted alkene. Selectivity for the C-I bond is also observed in this reaction.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (C-I Coupling)Key Insights & Causality
Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or DMAc80-120GoodStandard Conditions: Palladium(II) acetate is a common and cost-effective precursor. The choice of phosphine ligand can influence reactivity; tri(o-tolyl)phosphine can sometimes improve yields with challenging substrates.
Pd₂(dba)₃None (Ligandless)Et₃NDMF100-140Moderate to GoodLigandless Approach: In some cases, particularly with highly reactive iodides, a ligand is not strictly necessary. However, this can sometimes lead to the formation of palladium black and lower yields.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura, Sonogashira, and Heck reactions all proceed through a similar catalytic cycle involving a Palladium(0)/Palladium(II) couple.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I L₂ OxAdd->PdII Trans Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) PdII->Trans R-M or Alkene PdII_R Ar-Pd(II)-R L₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-bromo-4-iodobenzamide. This is the chemoselectivity-determining step.

  • Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck): The organic group from the coupling partner (boronic acid or alkyne) is transferred to the palladium center, or the alkene inserts into the Aryl-Pd bond.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol details a reliable method for the selective arylation at the C-4 position.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add 3-bromo-4-iodobenzamide (1.0 eq), Arylboronic acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst/Ligand (2-5 mol%) to a dry flask. p2 2. Seal vessel, evacuate, and backfill with Argon/Nitrogen (3 cycles). p1->p2 r1 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1). p2->r1 r2 4. Heat to 80-100°C with vigorous stirring. r1->r2 r3 5. Monitor reaction by TLC or LC-MS (2-12 h). r2->r3 w1 6. Cool to RT, dilute with Ethyl Acetate, wash with H₂O and brine. r3->w1 w2 7. Dry organic layer (Na₂SO₄), filter, and concentrate. w1->w2 w3 8. Purify by column chromatography. w2->w3 w4 Product: 3-bromo-4-arylbenzamide w3->w4

Caption: Step-by-step workflow for a selective Suzuki-Miyaura coupling reaction.

Materials:

  • 3-bromo-4-iodobenzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-iodobenzamide, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-4-arylbenzamide.

Protocol 2: Selective Sonogashira Coupling

This protocol provides a standard procedure for the selective alkynylation at the C-4 position.[2][3]

Materials:

  • 3-bromo-4-iodobenzamide (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-iodobenzamide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-alkynylbenzamide.

Conclusion and Future Outlook

The selective functionalization of 3-bromo-4-iodobenzamide via palladium-catalyzed cross-coupling is a highly reliable and powerful strategy in modern organic synthesis. The inherent reactivity difference between the C-I and C-Br bonds provides a clear pathway for selective coupling at the C-4 position. For most applications, standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura reactions and PdCl₂(PPh₃)₂/CuI for Sonogashira couplings provide excellent results. For more challenging substrates, the use of bulky, electron-rich phosphine ligands like SPhos can offer enhanced catalytic activity. Future developments will likely focus on further reducing catalyst loading, exploring more sustainable and cost-effective nickel-based catalysts, and expanding the scope of coupling partners under even milder conditions.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

Sources

Safety Operating Guide

Physicochemical Properties & Hazard Implications

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 3-Bromo-4-iodobenzamide

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the safe handling and disposal of complex halogenated building blocks. 3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a high-purity chemical intermediate widely utilized in drug discovery and cross-coupling reactions[1]. Because it contains both bromine and iodine substituents on an aromatic ring, it falls strictly under halogenated organic waste protocols[1].

Improper disposal not only violates the 2, which governs hazardous waste from "cradle-to-grave," but also poses severe environmental contamination risks due to the persistence of carbon-halogen bonds[2]. This guide provides a self-validating, step-by-step operational plan for the safe segregation, storage, and disposal of this compound.

To design a robust disposal protocol, we must first understand the physicochemical nature of the waste. The presence of heavy halogens (Br, I) significantly increases the compound's density and lipophilicity, dictating its environmental behavior and incompatibility with standard aqueous waste streams.

Table 1: Quantitative Physicochemical Data for 3-Bromo-4-iodobenzamide

PropertyValueOperational Implication
CAS Number 791137-23-0[1]Unique identifier required for accurate EPA waste manifesting and EHS documentation.
Molecular Weight 325.93 g/mol [3]High mass dictates rapid settling in mixed solvent waste; requires agitation before sampling.
LogP (Octanol/Water) 2.1[3]Lipophilic nature; will partition into organic phases and bioaccumulate if discharged into water systems.
Boiling Point ~338.4 °C (Predicted)[3]Low volatility at room temperature reduces the inhalation risk of the solid, but dissolved forms require vapor-tight containment.

Regulatory Framework: The Causality of Segregation

Under RCRA Subtitle C, hazardous waste is strictly managed[2]. 3-Bromo-4-iodobenzamide must be classified and segregated as halogenated organic waste [1].

The Causality of Segregation: Why do we strictly separate halogenated from non-halogenated waste? Halogenated compounds require specialized, high-temperature thermal destruction—often utilizing rotary kilns equipped with caustic scrubbing systems to neutralize the corrosive hydrogen bromide and hydrogen iodide gases produced during combustion[4]. If a researcher mixes even a small amount of 3-Bromo-4-iodobenzamide into a non-halogenated solvent carboy, the entire container must legally and operationally be treated as a halogenated substance[5]. This needlessly escalates hazardous waste management costs and complicates the incineration profile[5].

Operational Workflow: Step-by-Step Disposal Procedure

The following methodology provides a self-validating system for the disposal of 3-Bromo-4-iodobenzamide, whether in solid form or dissolved in organic solvents (e.g., DCM, DMF).

Phase 1: Segregation and Accumulation

  • Designate Containers: Select a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) or glass container specifically designated for halogenated waste[1].

  • Verify Compatibility: Ensure no inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers are present in the waste stream, as these cannot be safely combined with organic solvents[6].

  • Transfer Waste: Carefully transfer the solid residue or solvent mixture into the designated container inside a certified fume hood.

  • Seal Immediately: Keep the container tightly capped at all times unless actively adding waste. This ensures the container remains "vapor tight" and "spill proof," strictly complying with EPA closed-container rules[6].

    • Verification Step: Invert the sealed container slightly (if safe and small enough) or inspect the seal integrity to ensure zero vapor leakage.

Phase 2: Labeling and Storage 5. Apply Hazmat Tags: Attach a red hazardous waste tag immediately upon adding the first drop or particle of waste. Complete all chemical names legibly (write "3-Bromo-4-iodobenzamide"; do not use abbreviations)[6]. 6. Secondary Containment: Place the waste container in a secondary containment tray to capture potential leaks. 7. Monitor Accumulation Limits: Store the container in the Satellite Accumulation Area (SAA) at or near the point of generation[6]. Do not exceed 50 gallons of accumulated chemical hazardous waste at any time[6].

  • Verification Step: Cross-reference the accumulation log with the physical container volume weekly to ensure regulatory compliance.

Phase 3: Final Destruction 8. Coordinate EHS Pickup: Submit a chemical waste pickup request via your institution's management system (e.g., Chematix) before the 90-day accumulation limit is reached[6]. 9. High-Temperature Incineration: Certified disposal agencies will transport the waste for thermal destruction using liquid injection or rotary kiln incineration[4].

Workflow Visualization

G Start Generate 3-Bromo-4- iodobenzamide Waste Decision1 Mixed with non- halogenated solvent? Start->Decision1 Halogenated Classify as Halogenated Waste (EPA RCRA) Decision1->Halogenated Yes (Treat all as halogenated) Decision1->Halogenated No (Pure/Halogenated mix) Container Store in tightly capped, compatible container Halogenated->Container Label Attach Red Hazmat Tag & Log Accumulation Container->Label Storage Secondary Containment (<50 Gallons) Label->Storage Disposal High-Temperature Incineration (Certified Agency) Storage->Disposal

Workflow for 3-Bromo-4-iodobenzamide segregation and disposal.

Emergency Spill Response Protocol

In the event of an accidental spill of 3-Bromo-4-iodobenzamide, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: Ensure you are wearing standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • For Solids: Gently sweep up the powder using a static-free brush and dustpan to minimize dust generation. Causality: Do NOT use water, as the compound's lipophilic nature (LogP 2.1) will cause it to repel water, spreading the contamination further rather than dissolving it[3].

    • For Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or proprietary spill pads).

  • Collection: Transfer the absorbed material or solid powder into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual traces, followed by soap and water. Collect all solvent wash liquids as halogenated waste.

  • Reporting: Document the spill and notify your facility's EHS department for final waste evaluation and pickup.

    • Verification Step: Visually inspect the spill area under bright light to ensure no residual crystalline powder remains before reopening the workspace.

References

  • Benchchem. "3-Bromo-4-iodobenzamide | CAS 791137-23-0". Available at: 1

  • Molaid. "3-Bromo-4-iodobenzamide - CAS号791137-23-0". Available at: 3

  • University of Louisville. "Chemical waste management: combining compatible used organic solvents". Available at: 6

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Available at: 5

  • US EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: 4

  • US EPA. "Resource Conservation and Recovery Act (RCRA) Overview". Available at: 2

Sources

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